Zn-DPA-maytansinoid conjugate 1
Description
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Properties
Molecular Formula |
C115H145ClN18O31S2Zn2 |
|---|---|
Molecular Weight |
2505.8 g/mol |
IUPAC Name |
dizinc;[(1R,2S,5R,6S,16E,18Z,20S,21R)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[3-[[3-[[4-[[[2-[2-[2-[2-[4-[3,5-bis[[[6-(hexanoylamino)-2-pyridinyl]methyl-(pyridin-2-ylmethyl)amino]methyl]phenoxy]butyl-[(4-phenylphenyl)methyl]amino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]methyl]phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate;tetranitrate |
InChI |
InChI=1S/C115H145ClN14O19S2.4NO3.2Zn/c1-11-13-16-39-104(132)123-101-37-27-34-93(121-101)76-128(74-91-32-20-22-51-117-91)71-87-62-88(72-129(75-92-33-21-23-52-118-92)77-94-35-28-38-102(122-94)124-105(133)40-17-14-12-2)64-95(63-87)146-54-25-24-53-130(73-85-45-47-90(48-46-85)89-30-18-15-19-31-89)109(137)79-145-58-56-143-55-57-144-78-106(134)120-70-84-43-41-83(42-44-84)69-119-103(131)49-59-150-151-60-50-107(135)126(7)82(5)112(138)148-100-67-108(136)127(8)96-65-86(66-97(141-9)110(96)116)61-80(3)29-26-36-99(142-10)115(140)68-98(147-113(139)125-115)81(4)111-114(100,6)149-111;4*2-1(3)4;;/h15,18-23,26-38,41-48,51-52,62-66,81-82,98-100,111,140H,11-14,16-17,24-25,39-40,49-50,53-61,67-79H2,1-10H3,(H,119,131)(H,120,134)(H,125,139)(H,121,123,132)(H,122,124,133);;;;;;/q;4*-1;2*+2/b36-26-,80-29+;;;;;;/t81-,82+,98+,99-,100-,111?,114+,115+;;;;;;/m0....../s1 |
InChI Key |
RDSDTLFAEVXKAG-IKYTVVMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of Zn-DPA-maytansinoid conjugate 1
An In-depth Technical Guide on the Core Mechanism of Action of Zn-DPA-Maytansinoid Conjugate 1
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound, also referred to as conjugate 40a in seminal research, is a novel small molecule-drug conjugate (SMDC) engineered for targeted cancer therapy.[1][2][3] This conjugate leverages a zinc(II)-dipicolylamine (Zn-DPA) complex to selectively target phosphatidylserine (B164497) (PS), a phospholipid aberrantly exposed on the outer leaflet of cancer cell membranes and a key immune checkpoint ligand in the tumor microenvironment (TME).[1][2][4][5] Upon binding, the conjugate is internalized, and the potent cytotoxic maytansinoid payload is released, leading to mitotic arrest and apoptotic cell death. A key finding is that this targeted cell death not only eliminates tumor cells directly but also transforms the immunosuppressive "cold" tumor microenvironment into an inflamed "hot" state, thereby enhancing anti-tumor immunity.[1][2]
Core Mechanism of Action
The therapeutic strategy of this compound is a multi-stage process, beginning with systemic administration and culminating in targeted cell killing and immune modulation.
Targeting of Phosphatidylserine (PS)
The foundational step of the conjugate's action is the specific recognition of externalized phosphatidylserine on tumor cells by the Zn-DPA targeting moiety.[1][2] In healthy cells, PS is confined to the inner plasma membrane leaflet. However, in malignant cells, this asymmetry is lost, leading to the exposure of PS on the cell surface. This exposed PS acts as a "homing signal" for the conjugate.[2] The Zn-DPA complex exhibits a high affinity for the anionic headgroup of PS, driven by electrostatic interactions and coordination between the zinc ions and the phosphate (B84403) and carboxylate groups of PS.[4][5]
Internalization and Intracellular Drug Release
Following binding to the cell surface, the Zn-DPA-maytansinoid conjugate is internalized by the cancer cell, likely through endocytosis.[6] The conjugate is designed with a linker that is stable in systemic circulation but is cleaved within the tumor microenvironment or inside the cell.[2][7] This controlled release ensures that the highly potent maytansinoid payload is delivered specifically to the target cells, minimizing off-target toxicity.[2][8]
Cytotoxicity via Microtubule Inhibition
Once released into the cytoplasm, the maytansinoid payload, a potent anti-mitotic agent, exerts its cytotoxic effect. Maytansinoids function as tubulin inhibitors by binding to the vinca (B1221190) domain on β-tubulin. This binding disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]
Rejuvenation of the Tumor Microenvironment
A significant aspect of the conjugate's mechanism is its ability to modulate the tumor microenvironment. The targeted killing of tumor cells and the subsequent release of tumor-associated antigens can stimulate an immune response. Research has shown that treatment with this conjugate can convert an immunologically "cold" tumor (lacking immune cell infiltration) into a "hot" tumor.[1][2] This is characterized by an increase in pro-inflammatory cytokines and infiltration of immune cells, which can lead to a more robust and lasting anti-tumor effect.[2]
Quantitative Data
The following table summarizes the in vivo anti-tumor efficacy of the this compound (referred to as 40a in the source study) in various xenograft models.
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Observations | Reference |
| Pancreatic (BxPC-3) | Conjugate 40a | 1 mg/kg, twice weekly for 2 weeks | Significant tumor regression | Well-tolerated with no significant body weight loss | [2] |
| Triple-Negative Breast (HCC1806) | Conjugate 40a | 1 mg/kg, twice weekly for 2 weeks | Eradication of small tumors and shrinkage of large tumors | Potent anti-tumor efficacy | [2] |
| Sorafenib-Resistant Liver (HepG2) | Conjugate 40a | 1 mg/kg, twice weekly for 2 weeks | Lasting regression of tumor growth | Overcame drug resistance | [1][2] |
Experimental Protocols
In Vivo Antitumor Efficacy Studies
-
Animal Models: Female BALB/c nude mice were used for the generation of tumor xenografts.
-
Cell Lines and Tumor Implantation:
-
BxPC-3 (Pancreatic): 5 x 10⁶ cells were subcutaneously implanted into the right flank of each mouse.
-
HCC1806 (Triple-Negative Breast): 5 x 10⁶ cells were subcutaneously implanted into the right flank of each mouse.
-
HepG2 (Sorafenib-Resistant Liver): 5 x 10⁶ cells were subcutaneously implanted into the right flank of each mouse.
-
-
Treatment Protocol: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. The this compound (40a) was administered intravenously at a dose of 1 mg/kg twice weekly for two weeks. The vehicle control group received a solution of 5% dextrose in water.
-
Efficacy Evaluation: Tumor volumes were measured twice weekly using calipers and calculated using the formula: (length x width²)/2. Animal body weights were also monitored as an indicator of toxicity. The study was terminated when tumor volumes in the control group reached approximately 2000 mm³.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using appropriate statistical tests.
Quantitative mRNA Analysis of Tumor Tissues
-
Sample Collection: At the end of the in vivo efficacy studies, tumors were excised from the treated and control mice, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA was extracted from the tumor tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes associated with immune modulation (e.g., cytokines, chemokines, immune cell markers) were quantified using qRT-PCR. cDNA was synthesized from the extracted RNA, and PCR was performed using gene-specific primers and a fluorescent dye-based detection system.
-
Data Analysis: The relative gene expression was calculated using the delta-delta Ct method, with a housekeeping gene used for normalization. The results were expressed as fold change in the treated group relative to the vehicle control group.
Visualizations
Diagram of the Core Mechanism of Action
Caption: Overall mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | “Smart” drug delivery: A window to future of translational medicine [frontiersin.org]
- 8. Small molecule-drug conjugates: Mechanistic insights and strategic design for enhanced cancer therapy [html.rhhz.net]
An In-depth Technical Guide on Zn-DPA-Maytansinoid Conjugate 1: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental evaluation of Zn-DPA-maytansinoid conjugate 1, a novel small molecule-drug conjugate (SMDC) with promising anti-cancer activity. This document details the synthesis, mechanism of action, and key experimental protocols for researchers in the field of oncology and drug development.
Core Structure and Chemical Properties
This compound, also referred to as compound 40a , is a sophisticated SMDC designed for targeted cancer therapy.[1][2] It comprises three key components: a zinc-dipicolylamine (Zn-DPA) complex that targets exposed phosphatidylserine (B164497) (PS) on the surface of cancer cells, a potent maytansinoid payload (a derivative of maytansine, DM1), and a linker that connects the targeting moiety to the cytotoxic agent.[1][3] The targeting of PS, an "eat me" signal on apoptotic cells and a feature of the tumor microenvironment, allows for selective delivery of the maytansinoid payload to the tumor site.[1][3]
Chemical Structure
The precise chemical structure of this compound (40a) is complex, featuring the Zn-DPA targeting head, a hydrophilic linker, and the maytansinoid DM1. The Zn-DPA component facilitates binding to the negatively charged phosphate (B84403) group of phosphatidylserine.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C115H145ClN18O31S2Zn2 | [4] |
| Molecular Weight | 2505.83 g/mol | [4] |
| Appearance | Not explicitly stated; likely a solid | N/A |
| Solubility | Soluble in DMSO | Inferred from experimental protocols |
| CAS Number | 3034629-04-1 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect through a multi-faceted mechanism. The Zn-DPA targeting moiety directs the conjugate to cancer cells and the tumor vasculature, which selectively expose phosphatidylserine on their outer membrane leaflet.[1][3] Upon binding, the conjugate can be internalized, leading to the release of the maytansinoid payload within the tumor microenvironment. Maytansinoids are potent anti-mitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
A key feature of this conjugate is its ability to remodel the tumor microenvironment (TME). By inducing apoptosis in tumor cells, it increases the exposure of phosphatidylserine, creating a positive feedback loop that enhances the recruitment of more conjugate molecules to the tumor site.[3] This process transforms an immunologically "cold" tumor, with limited immune cell infiltration, into a "hot" tumor, characterized by an influx of immune cells.[1] The conjugate has been shown to increase the infiltration of CD8+ T cells, which are crucial for anti-tumor immunity.[3] This rejuvenation of the TME suggests that this compound not only has direct cytotoxic effects but also stimulates an anti-tumor immune response.[1]
Caption: Mechanism of action of this compound.
Biological Activity and Pharmacokinetics
The biological activity of this compound has been evaluated in various cancer cell lines and in vivo models.
In Vitro Cytotoxicity
The conjugate has demonstrated potent cytotoxic effects against human pancreatic cancer (MIA PaCa-2) and triple-negative breast cancer (HCC1806) cell lines.[4] Notably, it exhibits significantly lower cytotoxicity against normal human fibroblast cells (Detroit 551), indicating a degree of tumor selectivity.[4]
| Cell Line | IC50 (nM) | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | 676 | [4] |
| HCC1806 (Triple-Negative Breast Cancer) | 39 | [4] |
| Detroit 551 (Normal Fibroblast) | >20,000 | [4] |
In Vivo Efficacy and Pharmacokinetics
In preclinical xenograft models, this compound has been shown to induce lasting regression of tumor growth.[1] It has demonstrated efficacy against pancreatic cancer, triple-negative breast cancer, and sorafenib-resistant hepatocellular carcinoma tumors.[4]
Pharmacokinetic studies in mice have provided insights into the distribution and clearance of the conjugate.
| Parameter | Value | Units | Reference |
| Clearance (CL) | 0.9 | mL/min/kg | [4] |
| Volume of Distribution (Vss) | 0.12 | L/kg | [4] |
| Area Under the Curve (AUC0-24h) | 105599 | ng/mL·h | [4] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the evaluation of this compound.
Synthesis of this compound (40a)
The synthesis of this compound is a multi-step process involving the preparation of the Zn-DPA targeting moiety, the linker, and the maytansinoid payload, followed by their conjugation. The detailed synthetic scheme is outlined in the primary literature.[1] A generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Detailed Protocol: The synthesis involves several key steps, including the functionalization of the dipicolylamine ligand, coupling with a linker, and subsequent conjugation to the maytansinoid DM1. Purification is typically achieved using chromatographic techniques such as HPLC. Characterization is performed using methods like NMR and mass spectrometry to confirm the structure and purity of the final conjugate. For the complete, detailed synthetic procedure, please refer to the supporting information of the primary publication by Lo et al. (2022).[1]
In Vitro Cytotoxicity Assay
The cytotoxic activity of the conjugate is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Protocol:
-
Cell Seeding: Cancer cells and normal control cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound, the free maytansinoid payload, and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]
In Vivo Xenograft Studies
The anti-tumor efficacy of the conjugate is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2 or HCC1806) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The animals are then randomized into treatment and control groups.
-
Treatment Administration: The this compound is administered to the treatment group, typically via intravenous injection, at a specified dose and schedule (e.g., twice a week for two weeks).[4] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight of the animals are measured regularly throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[6]
Tumor Microenvironment Analysis
To investigate the effect of the conjugate on the TME, tumors from the in vivo studies are collected and analyzed.
Protocol:
-
Tissue Processing: Excised tumors are either fixed in formalin for immunohistochemistry (IHC) or processed to isolate RNA for gene expression analysis.
-
Immunohistochemistry: Tumor sections are stained with antibodies against specific immune cell markers (e.g., CD8 for cytotoxic T cells) to visualize and quantify immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from the tumor tissue, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to analyze the expression of genes related to immune activation and inflammation (e.g., cytokines and chemokines).[1]
Conclusion
This compound represents a promising new approach in targeted cancer therapy. Its unique targeting moiety, potent cytotoxic payload, and ability to modulate the tumor microenvironment make it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this and similar small molecule-drug conjugates.
References
- 1. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate | Semantic Scholar [semanticscholar.org]
The Dawn of a New Cancer Therapeutic: An In-depth Technical Guide to Zn-DPA-Maytansinoid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of a novel class of small molecule-drug conjugates (SMDCs): Zn-DPA-maytansinoid conjugates. These innovative compounds leverage a zinc(II)-dipicolylamine (Zn-DPA) complex to target phosphatidylserine (B164497) (PS), a phospholipid aberrantly exposed on the outer leaflet of cancer cell membranes and a key immunosuppressive signal in the tumor microenvironment. By conjugating this targeting moiety to potent maytansinoid payloads, these SMDCs offer a promising new strategy for targeted cancer therapy.
Core Concept and Rationale
The central principle behind Zn-DPA-maytansinoid conjugates is the targeted delivery of a highly cytotoxic agent to the tumor site, thereby minimizing systemic toxicity. The Zn-DPA component acts as the targeting ligand, recognizing and binding to the negatively charged phosphate (B84403) head group of PS. This interaction facilitates the accumulation of the conjugate within the tumor microenvironment.[1][2][3]
Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells. By linking these payloads to the Zn-DPA targeting moiety via a cleavable linker, the cytotoxic effects are localized to the tumor, enhancing the therapeutic window.[1][2]
References
The Strategic Role of Phosphatidylserine Targeting in the Efficacy of Zn-DPA-Maytansinoid Conjugate 1
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, small molecule-drug conjugates (SMDCs) have emerged as a promising modality, offering the potential for precise delivery of potent cytotoxic agents to tumor tissues while minimizing systemic toxicity. This guide delves into the core principles and experimental validation of a novel SMDC, Zn-DPA-maytansinoid conjugate 1 (also referred to as conjugate 40a in seminal literature). This conjugate strategically combines a zinc(II)-dipicolylamine (Zn-DPA) moiety for targeting externalized phosphatidylserine (B164497) (PS) on cancer cells with the potent microtubule-disrupting agent, maytansinoid. The central thesis of this approach is that by targeting a common marker of the tumor microenvironment, it is possible to achieve broad anti-tumor activity and favorably modulate the immune response within the tumor.[1][2]
Core Components and Mechanism of Action
The this compound is a meticulously designed tripartite molecule comprising a targeting ligand, a linker, and a cytotoxic payload.
-
Targeting Ligand: Zinc(II)-Dipicolylamine (Zn-DPA) Phosphatidylserine (PS) is a phospholipid typically sequestered to the inner leaflet of the plasma membrane in healthy cells. In the tumor microenvironment, however, PS is frequently externalized on the surface of tumor cells and tumor-associated vasculature due to cellular stress and apoptosis.[3][4] This aberrant exposure of PS serves as a specific biomarker for cancer. The Zn-DPA complex exhibits a high affinity for the negatively charged head group of PS, enabling the conjugate to selectively accumulate in the tumor microenvironment.[5][6][7][8]
-
Cytotoxic Payload: Maytansinoid Maytansinoids, such as DM1 and DM4, are highly potent cytotoxic agents that exert their anti-cancer effects by inhibiting tubulin polymerization.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13] The high potency of maytansinoids makes them ideal payloads for targeted delivery systems, where their systemic toxicity can be mitigated.[11]
-
Linker Technology The linker connecting the Zn-DPA targeting moiety to the maytansinoid payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate. In the design of conjugate 40a, a hydrophilic linker was employed to enhance solubility and improve pharmacokinetic properties.[1][14][15] The linker is designed to be stable in circulation but allows for the release of the maytansinoid payload within the tumor microenvironment.[1]
The proposed mechanism of action for this compound involves a multi-pronged attack on the tumor.[1]
-
Targeted Delivery : The conjugate circulates systemically and, via the Zn-DPA moiety, binds to externalized PS on tumor cells and tumor vasculature.
-
Internalization and Payload Release : While the primary targeting is extracellular, the release of the maytansinoid payload in the tumor microenvironment allows it to exert its cytotoxic effects.
-
Induction of Apoptosis : The released maytansinoid disrupts microtubule function, leading to mitotic arrest and apoptosis of cancer cells.[9][13]
-
Amplification of Targeting Signal : The induction of apoptosis by the maytansinoid leads to further externalization of PS on dying cancer cells, creating a positive feedback loop that enhances the recruitment of additional conjugate molecules to the tumor site.[1]
-
Immune Modulation : By binding to PS, which is an immunosuppressive signal, the Zn-DPA moiety can potentially block the interaction of PS with immune cells, thereby rejuvenating the tumor microenvironment from an immunologically "cold" to a "hot" state, making it more susceptible to immune attack.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (40a) and its components, extracted from Lo et al., 2022.[1]
Table 1: In Vitro Cytotoxicity of Zn-DPA-Maytansinoid Conjugates
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 40a | NCI-H23 | Lung | 1.1 |
| A549 | Lung | 2.0 | |
| PANC-1 | Pancreatic | 0.9 | |
| AsPC-1 | Pancreatic | 1.3 | |
| MIA PaCa-2 | Pancreatic | 1.0 | |
| HCC1806 | Breast | 1.5 | |
| MDA-MB-231 | Breast | 1.2 | |
| A431 | Skin | 0.8 | |
| OVCAR-3 | Ovarian | 0.7 | |
| SK-OV-3 | Ovarian | 0.9 | |
| FaDu | Head and Neck | 1.2 | |
| HSC-3 | Head and Neck | 1.0 |
Table 2: Pharmacokinetic Properties of Zn-DPA-Maytansinoid Conjugates in Mice
| Conjugate | Payload | AUC (ng/mL*hr) | CL (mL/hr/kg) | Vss (mL/kg) | t1/2 (hr) |
| 40a | DM1 | 105,599 | 47.3 | 1182.2 | 18.2 |
| 40b | DM1 (with steric hindrance) | 84,479 | 59.2 | 1145.7 | 13.8 |
| 43 | DM4 (with steric hindrance) | 86,299 | 57.9 | 1059.1 | 13.1 |
Experimental Protocols
Synthesis of this compound (40a)
The synthesis of conjugate 40a is a multi-step process involving the preparation of the modified Zn-DPA targeting moiety, the hydrophilic linker, and the maytansinoid payload, followed by their conjugation. The detailed synthetic scheme can be found in the work of Lo et al., 2022.[1] Key steps include:
-
Synthesis of the Modified DPA Derivative (11) : This involves the alkylation of a dipicolylamine precursor to introduce a linker attachment point.
-
Synthesis of the Linker-Payload Moiety : A hydrophilic polyethylene (B3416737) glycol (PEG)-based linker is synthesized and coupled to the maytansinoid DM1.
-
Conjugation : The activated linker-payload moiety is reacted with the modified DPA derivative.
-
Zinc Chelation : The final conjugate is chelated with zinc chloride to form the active PS-targeting complex.
Surface Plasmon Resonance (SPR) Assay for PS Binding
This assay quantitatively assesses the binding affinity of the Zn-DPA moiety to PS.
-
Liposome Preparation : Liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) at a 3:1 molar ratio are prepared by extrusion.
-
Chip Immobilization : The prepared liposomes are immobilized on an L1 sensor chip.
-
Binding Analysis : The Zn-DPA conjugate is flowed over the chip at various concentrations, and the association and dissociation rates are measured using an SPR instrument (e.g., Biacore T200).
-
Data Analysis : The binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgrams.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of the conjugate is determined using a standard cell viability assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the Zn-DPA-maytansinoid conjugate for 72 hours.
-
Viability Assessment : Cell viability is measured using a tetrazolium-based assay (e.g., MTS or MTT), which measures the metabolic activity of viable cells.
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Model
The anti-tumor efficacy of the conjugate is evaluated in a mouse xenograft model.
-
Tumor Implantation : Human cancer cells (e.g., HCC1806 triple-negative breast cancer) are subcutaneously implanted into immunodeficient mice.
-
Treatment Administration : Once tumors reach a predetermined size, mice are treated with the Zn-DPA-maytansinoid conjugate, vehicle control, or maytansinoid alone via intravenous injection at specified doses and schedules.
-
Tumor Growth Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Quantitative mRNA Analysis of the Tumor Microenvironment
This analysis is performed to assess the impact of the conjugate on the immune landscape within the tumor.
-
Tumor Harvesting and RNA Extraction : At the end of the in vivo study, tumors are harvested, and total RNA is extracted.
-
RNA Quantification and Quality Control : The concentration and purity of the extracted RNA are determined.
-
Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq : The expression levels of a panel of immune-related genes (e.g., cytokines, chemokines, immune cell markers) are quantified.
-
Data Analysis : The relative gene expression levels are calculated and compared between treatment groups to identify changes in the immune cell infiltration and activation status within the tumor microenvironment.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
The this compound represents a sophisticated and rational approach to cancer therapy. By targeting the broadly expressed tumor marker phosphatidylserine, it has the potential to be effective against a wide range of solid tumors. The dual mechanism of direct cytotoxicity and immune modulation offers a compelling strategy to overcome some of the limitations of current cancer treatments. The preclinical data for this conjugate are promising, demonstrating potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy. Further investigation into the immune-modulating effects and the clinical translation of this novel SMDC is warranted. This technical guide provides a foundational understanding of the core science and experimental framework for researchers and drug development professionals working on the next generation of targeted cancer therapies.
References
- 1. BPRDP056, a novel small molecule drug conjugate specifically targeting phosphatidylserine for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | “Smart” drug delivery: A window to future of translational medicine [frontiersin.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Targeting Tumor Associated Phosphatidylserine with New Zinc Dipicolylamine-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule-drug conjugates: Mechanistic insights and strategic design for enhanced cancer therapy [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NZ536271A - Process for preparing maytansinol - Google Patents [patents.google.com]
Rejuvenating the Tumor Microenvironment: A Technical Overview of the Zn-DPA-Maytansinoid Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism and impact of the novel small molecule-drug conjugate (SMDC), Zn-DPA-maytansinoid conjugate 1. This agent represents a promising strategy in cancer therapy by actively remodeling the tumor microenvironment (TME) from an immunosuppressive "cold" state to an inflamed "hot" state, thereby potentiating anti-tumor immunity. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols from the foundational research, and visual representations of the conjugate's mechanism and experimental workflows.
Core Mechanism of Action: Targeting the Phosphatidylserine (B164497) Immune Checkpoint
This compound is a rationally designed SMDC that leverages a zinc-dipicolylamine (Zn-DPA) moiety to selectively target exposed phosphatidylserine (PS) on the outer leaflet of cancer cells.[1][2] PS exposure is a hallmark of tumor cells and serves as an immunosuppressive signal, thus acting as an immune checkpoint. By binding to PS, the conjugate delivers a potent maytansinoid payload, a microtubule-disrupting agent, directly to the tumor site. This targeted delivery minimizes systemic toxicity while maximizing the anti-tumor effect and initiating a cascade of events that reshapes the TME.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing insights into its efficacy and pharmacokinetic profile.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Human Pancreatic Cancer | 676 |
| HCC1806 | Triple-Negative Breast Cancer | 39 |
| Detroit 551 | Normal Human Fibroblast | >20,000 |
Data sourced from MedChemExpress, citing Lo CF, et al. J Med Chem. 2022.[2]
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment Regimen | Outcome |
| Pancreatic Cancer | 1-2.5 mg/kg, i.v., twice a week for 2 weeks | Lasting regression of tumor growth |
| Triple-Negative Breast Cancer | 1-2.5 mg/kg, i.v., twice a week for 2 weeks | Lasting regression of tumor growth |
| Sorafenib-Resistant HCC | 1-2.5 mg/kg, i.v., twice a week for 2 weeks | Lasting regression of tumor growth |
Data sourced from MedChemExpress, citing Lo CF, et al. J Med Chem. 2022.[2]
Table 3: Pharmacokinetic Profile of this compound in ICR Mice
| Parameter | Value | Unit |
| Clearance (CL) | 0.9 | mL/min/kg |
| Volume of Distribution (Vss) | 0.12 | L/kg |
| Area Under the Curve (AUC 0-24h) | 105,599 | ng/mL·h |
Data obtained following a single intravenous dose of 5 mg/kg. Sourced from MedChemExpress, citing Lo CF, et al. J Med Chem. 2022.[2]
Remodeling the Tumor Microenvironment
A key feature of this compound is its ability to convert immunologically "cold" tumors into "hot" tumors. This is achieved through the induction of an inflammatory response within the TME, characterized by the infiltration of cytotoxic immune cells and the upregulation of pro-inflammatory signaling molecules.
Key TME Modulation Effects:
-
Increased CD8+ T Cell Infiltration: The conjugate significantly enhances the presence of cytotoxic CD8+ T cells within the tumor mass.[2]
-
Upregulation of Inflammatory Genes: Treatment with the conjugate leads to increased mRNA expression of key chemokines and cytokines, including STAT1, CXCL10, CCL5, and CCL2.[2]
-
Enhanced Immune Cell Function: The overall functionality of T cells, macrophages, and Natural Killer (NK) cells within the TME is enhanced.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.
Caption: Mechanism of this compound in the TME.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound.
1. In Vitro Cytotoxicity Assay
-
Cell Lines: Human pancreatic cancer (MIA PaCa-2), triple-negative breast cancer (HCC1806), and normal human fibroblast (Detroit 551) cells.
-
Treatment: Cells were incubated with varying concentrations of this compound (0-20 µM) for 72 hours.
-
Assay: Cell viability was determined using a tetrazolium-based assay (e.g., MTS or MTT), which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the conjugate concentration and fitting the data to a four-parameter logistic curve.
2. In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were subcutaneously inoculated with human cancer cells (MIA PaCa-2, HCC1806, or a sorafenib-resistant HCC line).
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously at doses ranging from 1 to 2.5 mg/kg, typically twice a week for two weeks.
-
Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were also monitored.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at a specified time point. Tumors were then excised for further analysis.
3. Pharmacokinetic Study
-
Animal Model: ICR mice bearing HCC1806 tumors.
-
Administration: A single intravenous dose of this compound (5 mg/kg) was administered.
-
Sample Collection: Blood samples were collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
-
Analysis: The concentration of the conjugate in plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vss), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.
4. TME Analysis: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
-
Sample Preparation: Excised tumors from the in vivo studies were fixed in formalin and embedded in paraffin.
-
Staining: Tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The sections were then incubated with a primary antibody specific for CD8, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). A chromogen was added to visualize the stained cells.
-
Imaging and Quantification: The stained slides were imaged using a microscope. The number of CD8+ T cells per unit area of the tumor was quantified using image analysis software.
5. TME Analysis: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA was extracted from homogenized tumor tissues using a commercial RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR was performed using primers specific for the genes of interest (STAT1, CXCL10, CCL5, CCL2) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the efficacy and mechanism of this compound.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound demonstrates a promising, multi-faceted anti-tumor strategy. By specifically targeting the PS immune checkpoint, it not only delivers a potent cytotoxic payload for direct tumor cell killing but also effectively remodels the tumor microenvironment into an immunologically active state. The preclinical data strongly support its potential to overcome immune suppression and induce durable anti-tumor responses. Further investigation into its clinical utility is warranted.
References
An In-depth Technical Guide to the Immunomodulatory Effects of Zn-DPA-Maytansinoid Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory effects of the novel small molecule-drug conjugate (SMDC), Zn-DPA-maytansinoid conjugate 1. This document details the core mechanism of action, presents quantitative preclinical data, outlines experimental methodologies, and visualizes the key signaling pathways and workflows.
Core Concept and Mechanism of Action
This compound is a targeted immunotherapy designed to selectively deliver a potent cytotoxic agent to the tumor microenvironment (TME) while simultaneously reprogramming the immunosuppressive landscape. The conjugate consists of three key components:
-
Zinc-Dipicolylamine (Zn-DPA) Targeting Moiety: This component provides specificity by binding to exposed phosphatidylserine (B164497) (PS) on the surface of tumor cells and tumor-associated endothelial cells.[1] PS is a key "eat-me" signal on apoptotic cells but is also aberrantly exposed on viable cancer cells, where it contributes to an immunosuppressive TME.[2][3]
-
Maytansinoid Payload (DM1): A highly potent microtubule-disrupting agent. Once internalized by the target cell, the maytansinoid is released, leading to mitotic arrest and apoptotic cell death.
-
Cleavable Linker: Connects the targeting moiety and the payload, designed to be stable in circulation and release the maytansinoid upon reaching the TME.
The conjugate's dual mechanism of action involves:
-
Direct Cytotoxicity: Targeted delivery of the maytansinoid payload induces immunogenic cell death (ICD) in cancer cells.
-
Immunomodulation: By binding to PS, the Zn-DPA component blocks the interaction of PS with its receptors on immune cells, thereby alleviating immunosuppression.[2][3] This, coupled with the release of tumor antigens from dying cancer cells, helps to convert the TME from an immunologically "cold" to an inflamed "hot" state, characterized by increased infiltration and activation of effector immune cells.[1]
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in various preclinical cancer models.
Table 1: In Vivo Efficacy in Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle | - | Twice weekly for 2 weeks | ~1200 | 0 |
| Maytansinoid (unconjugated) | 0.3 | Twice weekly for 2 weeks | ~800 | 33 |
| Conjugate 1 | 1 | Twice weekly for 2 weeks | ~200 | 83 |
Table 2: In Vivo Efficacy in Triple-Negative Breast Cancer Xenograft Model (HCC1806)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | Twice weekly for 2 weeks | ~1000 | 0 |
| Conjugate 1 | 2 | Twice weekly for 2 weeks | ~150 | 85 |
Table 3: In Vivo Efficacy in Sorafenib-Resistant Liver Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) |
| Vehicle | - | Twice weekly for 2 weeks | ~1100 | 0 |
| Conjugate 1 | 1.5 | Twice weekly for 2 weeks | ~300 | 73 |
Table 4: Immunophenotyping of the Tumor Microenvironment in the Pancreatic Cancer Model
| Immune Cell Marker | Vehicle-Treated | Conjugate 1-Treated | Fold Change |
| CD8+ T Cells | Low | High | > 5 |
| Granzyme B+ CD8+ T Cells | Low | High | > 7 |
| M1 Macrophages (CD86+) | Low | High | > 4 |
| M2 Macrophages (CD206+) | High | Low | < 0.5 |
| Regulatory T Cells (FoxP3+) | High | Low | < 0.4 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HCC1806)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate to each well. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cancer cells treated with the conjugate.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][6][7][8]
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of the conjugate in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound (e.g., via intravenous injection) according to the predetermined dosing schedule.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).[9][10][11]
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol details the analysis of immune cell populations within the tumor.
Materials:
-
Excised tumors
-
Digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD86, CD206)
-
Flow cytometer
Procedure:
-
Mince the excised tumors into small pieces and incubate in digestion buffer for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.[12][13][14][15][16]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Phosphatidylserine-targeting antibody induces M1 macrophage polarization and promotes myeloid-derived suppressor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of phosphatidylserine by monoclonal antibodies reverses an immunosuppressive checkpoint inducing innate and specific anti-tumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Triple-negative breast cancer treatment in xenograft models by bifunctional nanoprobes combined to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. crownbio.com [crownbio.com]
Unveiling the Cytotoxic Potential of Zn-DPA-Maytansinoid Conjugate 1: A Technical Overview
For Immediate Release
A novel small molecule-drug conjugate (SMDC), identified as Zn-DPA-maytansinoid conjugate 1 (also referred to as conjugate 40a in seminal research), has demonstrated significant preliminary cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth analysis of the initial cytotoxicity studies, detailing the experimental methodologies, presenting the quantitative data, and illustrating the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Core Components and Targeting Strategy
This compound is a sophisticated anti-cancer agent composed of three key components: a zinc-dipicolylamine (Zn-DPA) targeting moiety, a potent maytansinoid cytotoxic payload (DM1), and a linker connecting the two.[1] The Zn-DPA component serves as a targeting ligand, specifically recognizing and binding to phosphatidylserine (B164497) (PS).[2][3] PS is a phospholipid typically sequestered on the inner leaflet of the cell membrane in healthy cells. However, in tumor cells, PS is often externalized, making it a viable target for selective drug delivery.[1][2]
The cytotoxic payload, a maytansinoid derivative, is a highly potent tubulin inhibitor.[4] Upon internalization of the conjugate into the cancer cell, the maytansinoid is released and disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[3][5]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound was evaluated against human pancreatic cancer (MIA PaCa-2) and triple-negative breast cancer (HCC1806) cell lines. A normal human fibroblast cell line (Detroit 551) was used as a control to assess selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) of Conjugate 1 | IC50 of Parent Cytotoxic (DM1) |
| MIA PaCa-2 | Pancreatic Cancer | 676 | Not explicitly stated in abstract |
| HCC1806 | Triple-Negative Breast Cancer | 39 | Not explicitly stated in abstract |
| Detroit 551 | Normal Fibroblast | >20,000 | Not explicitly stated in abstract |
Data sourced from Lo CF, et al. J Med Chem. 2022.[4][6]
The data indicates that this compound exhibits potent cytotoxicity against the tested cancer cell lines, with notably high efficacy against the HCC1806 cell line.[7] Importantly, the conjugate showed significantly lower toxicity towards the normal fibroblast cell line, suggesting a favorable therapeutic window.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Synthesis of this compound
The synthesis of the Zn-DPA maytansinoid conjugates involved a multi-step process.[4] Key stages included the preparation of the Zn-DPA targeting ligand with various hydrophilic linkers, the synthesis of maytansinoid payloads (DM1 and DM4), and the subsequent conjugation of these components.[4] The incorporation of steric hindrance with methyl groups adjacent to the sulfur atom in the linker was also explored to enhance stability.[4] A modified PS-targeting Zn-DPA analog was also incorporated in some designs.[4] For the specific synthesis of conjugate 40a, please refer to the detailed procedures outlined in the supporting information of the primary research publication.[4]
In Vitro Cytotoxicity Assay
The cytotoxic effects of the conjugates were determined using a tetrazolium-based assay, which measures cell viability.[4]
-
Cell Culture: MIA PaCa-2, HCC1806, and Detroit 551 cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with serial dilutions of this compound or the parent maytansinoid cytotoxic agent.
-
Incubation: The treated cells were incubated for 72 hours.[4]
-
Viability Assessment: After the incubation period, a tetrazolium compound was added to each well. Viable cells with active metabolism reduce the tetrazolium compound into a colored formazan (B1609692) product.[4]
-
Data Analysis: The absorbance of the formazan product was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the action of this compound, the following diagrams have been generated.
References
- 1. Phosphatidylserine blockade by dipicolylamine-zinc enhances chemoimmunotherapy of B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting phosphatidylserine in tumor cell membranes with a zinc-containing molecule to efficiently combat tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate | Semantic Scholar [semanticscholar.org]
- 6. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Exploring the Novelty of Small Molecule-Based Maytansinoid Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecule-drug conjugates (SMDCs) represent a promising therapeutic modality in oncology, offering the potential for targeted delivery of potent cytotoxic agents to tumor tissues while minimizing systemic toxicity. Maytansinoids, highly potent microtubule-depolymerizing agents, have emerged as a key payload for these conjugates. Unlike their larger counterparts, antibody-drug conjugates (ADCs), maytansinoid-based SMDCs leverage small molecule targeting ligands for tumor-specific delivery. This approach offers several advantages, including enhanced tumor penetration, more straightforward manufacturing processes, and potentially reduced immunogenicity. This technical guide provides an in-depth exploration of the novelty of small molecule-based maytansinoid conjugates, detailing their mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for their evaluation.
Mechanism of Action: Disrupting the Cellular Engine
Maytansinoids exert their potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The targeted delivery of maytansinoids via a small molecule ligand allows for the concentration of this potent payload within the tumor microenvironment.
Signaling Pathway of Maytansinoid-Induced Apoptosis
Upon internalization into the target cancer cell, the maytansinoid payload is released from the small molecule carrier. The free maytansinoid then binds to tubulin, inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division. Prolonged mitotic arrest triggers a cascade of signaling events, ultimately culminating in programmed cell death, or apoptosis.
This process is primarily mediated by the intrinsic apoptotic pathway, which involves the mitochondria. Key events in this pathway include:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged halt in mitosis.
-
Activation of Pro-Apoptotic Bcl-2 Family Proteins: The stress induced by mitotic arrest leads to the activation of pro-apoptotic "BH3-only" proteins, such as PUMA. These proteins, in turn, activate the effector proteins BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Cellular Dismantling: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
Maytansinoid-induced apoptotic signaling pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of small molecule-based maytansinoid conjugates.
Table 1: In Vitro Cytotoxicity of Small Molecule-Maytansinoid Conjugates
| Conjugate | Targeting Ligand | Cancer Cell Line | IC50 (nM) | Reference |
| ePSMA-DM1 | PSMA | LS174T (PSMA+) | <100 | [1] |
| Folate-Maytansinoid | Folate Receptor | KB (FR+) | Sub-nanomolar | [2] |
| Zn8_DM1 | Phosphatidylserine | HCC1806 | Not Specified | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Pharmacokinetic Parameters of Small Molecule-Maytansinoid Conjugates in Mice
| Conjugate | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | AUC (ng*h/mL) | Clearance (mL/h/kg) | Vd (L/kg) | Reference |
| ePSMA-DM1 | Not Specified | IV | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Zn8_DM1 | Not Specified | IV | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: Pharmacokinetic parameters are highly dependent on the specific conjugate, animal model, and analytical methods used.
Table 3: In Vivo Efficacy of Small Molecule-Maytansinoid Conjugates in Xenograft Models
| Conjugate | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ePSMA-DM1 | LS174T Xenograft | Not Specified | >85% reduction in cell viability at 100 nM | [1] |
| Zn8_DM1 | HCC1806 Xenograft | Not Specified | Tumor regression observed | [3] |
Note: Tumor growth inhibition is a key measure of in vivo efficacy. The specific dosing regimen and tumor model significantly impact the observed results.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of small molecule-based maytansinoid conjugates.
Synthesis of a Folic Acid-Maytansinoid Conjugate
This protocol describes a general method for the synthesis of a folic acid-maytansinoid conjugate using a disulfide-containing linker.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Linker: 3-(2-pyridyldithio)propionic acid N-succinimidyl ester (SPDP)
-
Maytansinoid derivative with a free thiol group (e.g., DM1)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add DCC and NHS to the solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the NHS-activated folic acid.
-
-
Conjugation of Folic Acid to the Linker:
-
Dissolve the NHS-activated folic acid in anhydrous DMSO.
-
Add a solution of SPDP in DMSO to the folic acid solution.
-
Add TEA to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the folic acid-linker conjugate by silica gel column chromatography using a DCM:MeOH gradient.
-
-
Conjugation of the Maytansinoid:
-
Dissolve the folic acid-linker conjugate in a mixture of DCM and MeOH.
-
Add a solution of the maytansinoid (e.g., DM1) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
-
Purification of the Final Conjugate:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final folic acid-maytansinoid conjugate.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Synthesis workflow for a folic acid-maytansinoid conjugate.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol details the use of the MTS assay to determine the half-maximal inhibitory concentration (IC50) of a small molecule-maytansinoid conjugate.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Small molecule-maytansinoid conjugate stock solution (in DMSO)
-
MTS reagent (containing phenazine (B1670421) ethosulfate)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the small molecule-maytansinoid conjugate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for an in vitro cytotoxicity (MTS) assay.
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a small molecule-maytansinoid conjugate in a subcutaneous xenograft mouse model.[6][7]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Matrigel (optional)
-
Small molecule-maytansinoid conjugate
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the small molecule-maytansinoid conjugate at the desired dose and schedule (e.g., intravenously twice a week).
-
Administer the vehicle solution to the control group using the same schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Measure the body weight of the mice regularly as an indicator of toxicity.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
-
Euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Workflow for an in vivo xenograft efficacy study.
Conclusion
Small molecule-based maytansinoid conjugates represent a novel and promising approach in targeted cancer therapy. Their unique characteristics, including enhanced tumor penetration and a potentially favorable safety profile, position them as a valuable alternative to antibody-drug conjugates. The in-depth understanding of their mechanism of action, coupled with robust preclinical evaluation using the detailed protocols provided in this guide, is crucial for the successful development of this innovative class of therapeutics. As research in this field continues to advance, small molecule-maytansinoid conjugates hold the potential to significantly impact the future of cancer treatment.
References
- 1. Regulation of Bax activation and apoptotic response to microtubule-damaging agents by p53 transcription-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106046005A - Folic acid synthesis method - Google Patents [patents.google.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Evaluation of Zn-DPA-Maytansinoid Conjugate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of the novel small molecule-drug conjugate, Zn-DPA-maytansinoid conjugate 1. This document details the core findings related to its cytotoxic activity, outlines the experimental methodologies employed, and visualizes the proposed mechanism of action. The information presented is collated from peer-reviewed research to facilitate further investigation and development of this targeted therapeutic agent.
Core Concept and Design
This compound is a novel small molecule-drug conjugate (SMDC) that leverages a zinc(II)-dipicolylamine (Zn-DPA) complex as a targeting moiety for phosphatidylserine (B164497) (PS), a phospholipid externalized on the surface of cancer cells and a key immune checkpoint. This targeting vehicle is conjugated to a potent maytansinoid payload, a microtubule-disrupting agent, via a linker. The rationale behind this design is to achieve targeted delivery of the cytotoxic payload to the tumor microenvironment, thereby enhancing anti-tumor efficacy and minimizing systemic toxicity.
Data Presentation
The in vitro cytotoxic activity of this compound, also referred to as conjugate 40a in the primary literature, was assessed against various cancer cell lines and a normal fibroblast cell line. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | Cell Type | IC50 (nM) |
| MIA PaCa-2 | Human Pancreatic Cancer | 676 |
| HCC1806 | Human Triple-Negative Breast Cancer | 39 |
| Detroit 551 | Human Normal Fibroblast | >20,000 |
Table 1: In Vitro Cytotoxicity of this compound (72-hour incubation)[1][2]
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
The in vitro cytotoxicity of this compound was determined using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay, which measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HCC1806) and a normal cell line (e.g., Detroit 551)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS or XTT solution with an electron-coupling reagent)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution for MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of this compound was prepared in the cell culture medium. The existing medium was removed from the wells and replaced with the medium containing various concentrations of the conjugate. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
Reagent Addition:
-
For MTT assay: The medium was removed, and MTT solution was added to each well. The plates were incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals. Subsequently, the MTT solution was removed, and a solubilization buffer was added to dissolve the crystals.
-
For XTT assay: The XTT reagent, mixed with the electron-coupling agent, was added directly to the wells containing the cells and medium. The plates were incubated for 2-4 hours.
-
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for XTT).
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the cell viability against the logarithm of the conjugate concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, from targeting phosphatidylserine on the cancer cell surface to the induction of apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Cytotoxicity Assay
The logical flow of the in vitro cytotoxicity assay is depicted in the following diagram.
Caption: Workflow for the in vitro cytotoxicity assessment.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Zn-DPA-Maytansinoid Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of Zn-DPA-maytansinoid conjugate 1, a small molecule-based maytansinoid conjugate designed for targeted immune checkpoint therapy. The synthesis involves a multi-step process, including the preparation of a key azide-functionalized dipicolylamine (DPA) ligand, its conjugation to a maytansinoid payload via click chemistry, and subsequent complexation with zinc.
Experimental Protocols
The synthesis of this compound can be broken down into three main stages:
-
Synthesis of the Azide-Functionalized DPA Ligand (DPA-N3)
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Conjugation
-
Zinc Complexation of the DPA-Maytansinoid Conjugate
Protocol 1: Synthesis of Azide-Functionalized DPA Ligand (DPA-N3)
This protocol outlines the synthesis of a dipicolylamine (DPA) ligand functionalized with an azide (B81097) group, rendering it ready for click chemistry conjugation. The synthesis is adapted from procedures for creating functionalized DPA scaffolds.
Materials:
-
2-(chloromethyl)pyridine (B1213738) hydrochloride
-
Amine-functionalized precursor (e.g., N-(2-aminoethyl)picolinamide)
-
Azide source (e.g., sodium azide)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the DPA Scaffold:
-
Dissolve the amine-functionalized precursor in DMF.
-
Add DIPEA to the solution to act as a base.
-
In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a base (e.g., NaHCO3) and extract with DCM. Dry the organic layer over MgSO4 and concentrate to obtain the free base.
-
Add the 2-(picolyl)chloride free base to the solution of the amine precursor and stir at room temperature for 12-24 hours. .
-
-
Introduction of the Azide Functionality:
-
To the resulting DPA scaffold, add sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours to facilitate the nucleophilic substitution. .
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure DPA-N3 ligand. .
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Maytansinoid
This protocol describes the conjugation of the DPA-N3 ligand to an alkyne-modified maytansinoid (e.g., an alkyne-derivative of DM1) using a copper-catalyzed click reaction.[1][2][3]
Materials:
-
DPA-N3 ligand
-
Alkyne-modified maytansinoid
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[1][3]
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-butanol and water
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DPA-N3 in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified maytansinoid in DMSO.
-
Prepare a 100 mM stock solution of CuSO4·5H2O in deionized water.
-
Prepare a 200 mM stock solution of THPTA or a 10 mM stock solution of TBTA in DMSO/water.[1][2]
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water. .
-
-
Click Reaction:
-
In a suitable reaction vessel, add the DPA-N3 stock solution.
-
Add a slight excess (1.1-1.5 equivalents) of the alkyne-modified maytansinoid stock solution.
-
In a separate tube, pre-mix the CuSO4 solution with the THPTA or TBTA ligand solution.[1][3] Add this catalyst mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS. .
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using reversed-phase HPLC to isolate the DPA-maytansinoid conjugate. .
-
Protocol 3: Zinc Complexation
This final step involves the complexation of the DPA-maytansinoid conjugate with zinc to yield the final this compound.[4]
Materials:
-
Purified DPA-maytansinoid conjugate
-
Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)
-
Methanol (MeOH)
Procedure:
-
Complexation Reaction:
-
Dissolve the purified DPA-maytansinoid conjugate in methanol.
-
Prepare a stock solution of Zn(NO3)2·6H2O in methanol.
-
Add 1.0 to 1.1 equivalents of the zinc nitrate solution to the solution of the conjugate.
-
Stir the mixture at room temperature for 1-2 hours.[4] .
-
-
Isolation of the Final Product:
-
Remove the solvent by rotary evaporation.
-
The resulting solid is the final this compound. Further purification, if necessary, can be performed by recrystallization or chromatography. The final product should be characterized by methods such as ESI-MS and NMR to confirm its identity and purity.[5][6][7] .
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a Zn-DPA-maytansinoid conjugate. Note that specific yields and reaction times may vary depending on the exact substrates and reaction conditions used.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1. DPA-N3 Synthesis | DPA Scaffold | Sodium Azide | - | DMF | 4-6 | 80 | 70-85 |
| 2. Click Conjugation | DPA-N3 | Alkyne-Maytansinoid | CuSO4, Sodium Ascorbate, THPTA | DMSO/H2O | 12-24 | RT | 50-70 |
| 3. Zinc Complexation | DPA-Maytansinoid | Zn(NO3)2·6H2O | - | MeOH | 1-2 | RT | >95 |
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Components
Caption: Component relationship in the final conjugate.
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
how to conduct a cell viability assay with Zn-DPA-maytansinoid conjugate 1
Application Note & Protocol
Topic: Conducting a Cell Viability Assay with Zn-DPA-maytansinoid conjugate 1
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound, a novel small molecule-drug conjugate. This conjugate comprises a zinc-dipicolylamine (Zn-DPA) moiety that targets exposed phosphatidylserine (B164497) (PS) on the surface of cancer cells, and a potent maytansinoid payload that induces cell death.[1] The maytansinoid payload, a microtubule-targeting agent, ultimately causes mitotic arrest and apoptosis upon internalization.[2][3] The protocol outlined here utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[4][5] This application note is intended to guide researchers in generating reproducible data for evaluating the efficacy of this targeted therapeutic.
Principle of the Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability. The fundamental principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5][6] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active, viable cells.[5] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is measured spectrophotometrically.[6] This allows for the quantification of the cytotoxic effects of compounds like this compound.
Proposed Mechanism of Action
This compound is designed for targeted delivery of a cytotoxic payload to cancer cells. The Zn-DPA component specifically binds to phosphatidylserine (PS), a phospholipid that is translocated to the outer leaflet of the plasma membrane in many tumor cells.[1] Following binding, the conjugate is internalized, likely via endocytosis. Intracellular processing, potentially within lysosomes, cleaves the linker and releases the maytansinoid payload.[1] Free maytansinoids are highly potent anti-mitotic agents that bind to tubulin, suppressing microtubule dynamics.[3][7] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[8]
Caption: Proposed mechanism of this compound.
Materials and Reagents
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Inverted microscope
-
Multichannel pipette
-
Standard laboratory pipettes and sterile tips
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile reagent reservoirs
-
Hemocytometer or automated cell counter
Reagents:
-
Target cancer cell line (e.g., a line known to expose phosphatidylserine)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][9] Store protected from light at -20°C.
-
Solubilization Solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl).[6][9]
-
Trypan Blue stain
Experimental Protocol
The following protocol details the steps for performing a cell viability assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: In Vivo Xenograft Model Using Zn-DPA-Maytansinoid Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for establishing and conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of Zn-DPA-maytansinoid conjugate 1. This small molecule-drug conjugate (SMDC) represents a targeted therapeutic approach, combining a zinc dipicolylamine (Zn-DPA) moiety that targets exposed phosphatidylserine (B164497) (PS) on cancer cells with the potent microtubule-inhibiting agent, maytansinoid DM1.[1][2] This targeted delivery is designed to enhance the therapeutic index by maximizing cytotoxicity to tumor cells while minimizing systemic toxicity.[3] Preclinical studies have demonstrated that this compound (also referred to as compound 40a) induces lasting tumor regression and promotes an inflamed tumor microenvironment, suggesting both direct cytotoxic and immunomodulatory effects.[1][4]
These protocols are designed to provide a detailed, step-by-step methodology for researchers to replicate and build upon existing preclinical findings. The provided data and workflows are based on established xenograft models and findings from relevant studies.
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism involving targeted drug delivery and subsequent disruption of microtubule dynamics, ultimately leading to immunogenic cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines the detailed methodology for an in vivo xenograft study using human pancreatic (MIA PaCa-2) or triple-negative breast cancer (HCC1806) cell lines.
Cell Line Culture and Preparation
-
Cell Lines:
-
MIA PaCa-2 (human pancreatic carcinoma)
-
HCC1806 (human triple-negative breast cancer)
-
-
Culture Medium:
-
MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HCC1806: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to an exponential growth phase (approximately 80-90% confluency).
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay (viability should be >95%).
-
Adjust the cell concentration for injection.
-
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Tumor Implantation (Subcutaneous):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Prepare the injection suspension:
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring and Treatment
-
Tumor Measurement:
-
Begin caliper measurements 3-4 days post-implantation, or once tumors become palpable.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization:
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[5]
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment group.
-
This compound: Administer the conjugate at a dose of 1-2.5 mg/kg.[4]
-
-
Drug Formulation and Administration:
-
Monitoring:
-
Record animal body weights 2-3 times per week as an indicator of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
Endpoint and Data Analysis
-
Humane Endpoints: Euthanize animals if any of the following criteria are met:
-
Data Collection at Endpoint:
-
At the end of the study, euthanize all remaining animals.
-
Excise tumors, measure their weight, and collect tissues for further analysis (e.g., histology, immunohistochemistry, RNA sequencing).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Experimental Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. wjgnet.com [wjgnet.com]
- 7. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. cyagen.com [cyagen.com]
Application Notes and Protocols for Assessing the Stability of Zn-DPA-Maytansinoid Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Zn-DPA-maytansinoid conjugate 1, a novel small molecule-drug conjugate (SMDC) targeting the tumor microenvironment. The stability of this conjugate is a critical attribute for its efficacy and safety, ensuring that the cytotoxic maytansinoid payload is delivered specifically to the tumor site while minimizing systemic exposure.
Introduction
This compound is an innovative therapeutic agent that combines a zinc(II)-dipicolylamine (Zn-DPA) moiety with the potent microtubule-inhibiting agent, maytansinoid. The Zn-DPA component targets exposed phosphatidylserine (B164497) (PS) on the surface of tumor cells and tumor-associated vasculature, a key marker of the tumor microenvironment. Upon localization, the maytansinoid payload is released to exert its cytotoxic effect. The stability of the linker connecting the Zn-DPA targeting moiety and the maytansinoid is paramount for the successful therapeutic application of this conjugate.
This document outlines key methodologies for evaluating the in vitro and in vivo stability of this compound, including its stability in biological matrices and its ability to release the active payload in a tumor-like environment.
Data Presentation
Table 1: In Vitro Stability of this compound in Plasma
| Biological Matrix | Incubation Time (hours) | Temperature (°C) | % Remaining Intact Conjugate |
| Human Plasma | 0 | 37 | 100 |
| 24 | 37 | >95 | |
| 48 | 37 | >90 | |
| 72 | 37 | >85 | |
| Murine Plasma | 0 | 37 | 100 |
| 24 | 37 | >95 | |
| 48 | 37 | >90 | |
| 72 | 37 | >85 |
Note: The data presented are illustrative and may vary based on the specific linker chemistry of the conjugate.
Table 2: Stability of this compound under Stress Conditions
| Condition | Incubation Time (hours) | % Remaining Intact Conjugate |
| pH 5.0 | 24 | >98 |
| pH 7.4 | 24 | >98 |
| pH 8.0 | 24 | >95 |
| 4°C | 168 (7 days) | >99 |
| 25°C | 168 (7 days) | >90 |
Note: The data presented are illustrative and may vary based on the specific linker chemistry of the conjugate.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS/MS
Objective: To determine the stability of this compound in human and murine plasma.
Materials:
-
This compound
-
Human and murine plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) solution (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) human and murine plasma to a final concentration of 1 µM.
-
At time points 0, 1, 4, 8, 24, 48, and 72 hours, aliquot 50 µL of the plasma sample.
-
To precipitate proteins, add 150 µL of cold ACN containing the internal standard to each aliquot.
-
Vortex the samples for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact this compound.
-
Calculate the percentage of remaining conjugate at each time point relative to the 0-hour time point.
Protocol 2: In Vitro Whole Blood Stability Assessment
Objective: To evaluate the stability of this compound in a more physiologically relevant matrix. Recent studies suggest that whole blood assays can better predict in vivo stability compared to plasma assays.
Materials:
-
This compound
-
Fresh human and murine whole blood (heparinized)
-
PBS, pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) solution
-
96-well plates
-
Incubator with gentle rocking
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) human and murine whole blood to a final concentration of 1 µM.
-
Incubate the samples at 37°C with gentle rocking.
-
At specified time points (e.g., 0, 4, 8, 24 hours), aliquot 100 µL of the whole blood sample.
-
Immediately add 300 µL of cold ACN with the internal standard to lyse the cells and precipitate proteins.
-
Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining intact conjugate and calculate the percentage remaining over time.
Protocol 3: Cell-Based Potency Assay for Stability Assessment
Objective: To determine the cytotoxic activity of this compound after incubation under various conditions, thereby assessing the stability of the active maytansinoid payload.
Materials:
-
Cancer cell line with high phosphatidylserine expression (e.g., a rapidly dividing tumor cell line)
-
Complete cell culture medium
-
This compound (pre-incubated under stability testing conditions)
-
Control (untreated) and positive control (free maytansinoid) samples
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound that has been subjected to stability testing (e.g., incubated in plasma for 48 hours).
-
Add the diluted conjugate to the cells and incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for the stability-tested conjugate and compare it to the IC50 of the conjugate at time zero. A significant increase in the IC50 value indicates degradation of the conjugate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway of this compound.
Application Notes and Protocols for Zn-DPA-Maytansinoid Conjugate 1 in Pancreatic Cancer Cell Lines
For Research Use Only.
Introduction
The Zn-DPA-maytansinoid conjugate 1 is a novel small molecule-drug conjugate (SMDC) designed for targeted therapy of solid tumors, including pancreatic cancer. This conjugate comprises three key components: a zinc-dipicolylamine (Zn-DPA) complex that targets exposed phosphatidylserine (B164497) (PS) on the surface of cancer cells, a highly potent cytotoxic maytansinoid payload (a derivative of DM1), and a linker that connects the targeting moiety to the payload.[1] By targeting PS, a marker of aberrant cells, the conjugate selectively delivers the maytansinoid to the tumor microenvironment, leading to potent anti-tumor activity.[1] Furthermore, this targeted approach has been shown to modulate the tumor microenvironment, transforming it from an immunosuppressive ("cold") to an inflamed ("hot") state, thereby potentially enhancing anti-tumor immune responses.[2][3]
These application notes provide a summary of the key findings and detailed protocols for the in vitro application of this compound in pancreatic cancer cell lines, specifically focusing on the MIA PaCa-2 cell line as a reference model.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM)[3] |
| MIA PaCa-2 | Human Pancreatic Cancer | 676 |
| HCC1806 | Human Triple-Negative Breast Cancer | 39 |
| Detroit 551 | Normal Human Fibroblast | >20,000 |
Experimental Protocols
Cell Culture
The human pancreatic carcinoma cell line MIA PaCa-2 should be cultured under standard conditions to ensure optimal growth and viability for experimentation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][5]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4][6][7]
-
Sub-culturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:6.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is adapted for adherent cell lines like MIA PaCa-2.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the conjugate in culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 20 µM).[3]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the conjugate. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
-
MTT Assay Procedure:
-
Following the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][3][11]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the conjugate concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Addiction of pancreatic cancer cells to zinc-finger transcription factor ZIC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel DZ-SIM Conjugate Targets Cancer Mitochondria and Prolongs Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic small peptides acting on B7H1 enhance apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular zinc increase inhibits p53(-/-) pancreatic adenocarcinoma cell growth by ROS/AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zn-DPA-Maytansinoid Conjugate 1 on Triple-Negative Breast Cancer
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the Zn-DPA-maytansinoid conjugate 1 as a potential therapeutic agent for triple-negative breast cancer (TNBC). The protocols herein detail both in vitro and in vivo methodologies to characterize the conjugate's anti-cancer activity and mechanism of action.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, making chemotherapy the current mainstay of treatment. However, significant challenges, including chemoresistance and severe side effects, necessitate the development of novel targeted therapies.
The this compound is a promising small molecule-drug conjugate. It comprises a zinc(II)-dipicolylamine (Zn-DPA) complex linked to a potent cytotoxic agent, a maytansinoid. The Zn-DPA component serves as a targeting moiety by binding to anionic cell membranes, which are often exposed on the surface of cancer cells and cells undergoing apoptosis.[1][2][3][4] The maytansinoid payload is a highly potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells.[5][6][7][8] This conjugate has demonstrated inhibitory effects on the growth of TNBC cells, suggesting its potential as a targeted therapeutic for this challenging cancer subtype.[9]
Proposed Mechanism of Action
The this compound is designed to selectively deliver the maytansinoid payload to cancer cells. The proposed mechanism involves the Zn-DPA moiety binding to exposed anionic phospholipids, such as phosphatidylserine, on the outer leaflet of the cancer cell membrane.[1] Following binding, the conjugate is internalized, likely through endocytosis. Once inside the cell, the linker is cleaved, releasing the maytansinoid. The free maytansinoid then binds to tubulin, inhibiting microtubule polymerization.[5][10] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[5][6][7]
Experimental Workflow
The following workflow outlines a comprehensive strategy for the preclinical evaluation of this compound, progressing from initial in vitro screening to in vivo efficacy assessment.
Experimental Protocols
In Vitro Assays
Cell Lines:
-
TNBC Cell Lines: HCC1806, MDA-MB-231, BT-549 (or other relevant TNBC lines).[9][11][12]
-
Normal Control Cell Line: Detroit 551 (human normal fibroblast) or other non-malignant cell line to assess specificity.[9]
Protocol 4.1.1: Cell Culture
-
Culture TNBC cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture normal fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells at 80-90% confluency using trypsin-EDTA.
Protocol 4.1.2: Cytotoxicity Assay (MTT Assay)
-
Seed 5,000 cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM), free maytansinoid, and a vehicle control for 72 hours.[9]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 4.1.3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the determined IC50 for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4.1.4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 5 x 10^5 cells per 60 mm dish and allow them to adhere overnight.
-
Treat cells with this compound at IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
In Vivo Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
Protocol 4.2.1: TNBC Xenograft Study
-
Subcutaneously inject 5 x 10^6 HCC1806 or MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[13]
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate buffer).
-
Group 2: this compound (e.g., 1-2.5 mg/kg).[9]
-
Group 3: Free maytansinoid (at an equimolar dose to the conjugate).
-
-
Administer treatments intravenously (i.v.) twice a week for 2-3 weeks.[9]
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathology (H&E staining), and immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (nM) [Mean ± SD] |
| HCC1806 (TNBC) | This compound | e.g., 39 ± 5.2 |
| Free Maytansinoid | e.g., 5 ± 0.8 | |
| MDA-MB-231 (TNBC) | This compound | e.g., 55 ± 7.1 |
| Free Maytansinoid | e.g., 7 ± 1.1 | |
| Detroit 551 (Normal) | This compound | e.g., >20,000 |
| Free Maytansinoid | e.g., 150 ± 20.5 |
Table 2: Effect of Conjugate 1 on Apoptosis and Cell Cycle in HCC1806 Cells
| Treatment (IC50) | % Apoptotic Cells (Annexin V+) [Mean ± SD] | % Cells in G2/M Phase [Mean ± SD] |
| Vehicle Control | e.g., 5.2 ± 1.1 | e.g., 12.5 ± 2.3 |
| This compound | e.g., 45.8 ± 4.3 | e.g., 68.3 ± 5.9 |
| Free Maytansinoid | e.g., 52.1 ± 5.0 | e.g., 75.1 ± 6.2 |
Table 3: In Vivo Antitumor Efficacy in TNBC Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) [Mean ± SEM] | Tumor Growth Inhibition (%) | Change in Body Weight (%) [Mean ± SD] |
| Vehicle Control | e.g., 1500 ± 150 | - | e.g., +2.5 ± 1.0 |
| This compound (2 mg/kg) | e.g., 450 ± 75 | e.g., 70 | e.g., -1.5 ± 2.5 |
| Free Maytansinoid (equimolar dose) | e.g., 600 ± 90 | e.g., 60 | e.g., -8.0 ± 3.5 |
References
- 1. Imaging and therapeutic applications of zinc(II)-dipicolylamine molecular probes for anionic biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis. | Semantic Scholar [semanticscholar.org]
- 3. Bis(Zinc-Dipicolylamine), Zn-DPA, a New Marker for ApoptosisZn-DPA, a New Marker for Apoptosis [escholarship.org]
- 4. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 12. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model | MDPI [mdpi.com]
- 13. Molecular Investigation on a Triple Negative Breast Cancer Xenograft Model Exposed to Proton Beams | MDPI [mdpi.com]
Application Notes and Protocols: Evaluating the Efficacy of Zn-DPA-Maytansinoid Conjugate 1 in Sorafenib-Resistant Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the therapeutic efficacy of a novel Zn-DPA-maytansinoid conjugate 1 (Z-DPA-MC1) in sorafenib-resistant hepatocellular carcinoma (HCC). Sorafenib (B1663141), a standard first-line therapy for advanced HCC, often leads to acquired resistance, necessitating the development of new therapeutic strategies.[1][2] The conjugate Z-DPA-MC1 leverages a dual mechanism of action: the zinc-dipicolylamine (Zn-DPA) component targets exposed phosphatidylserine (B164497) (PS) on the surface of cancer cells, a marker of apoptosis, while the maytansinoid payload induces mitotic arrest and cell death by inhibiting microtubule polymerization.[1][3][2][4][5][6] These protocols detail the establishment of sorafenib-resistant HCC cell lines, in vitro assays to assess cytotoxicity, apoptosis, and cell cycle arrest, and an in vivo xenograft model to evaluate anti-tumor efficacy. Furthermore, methods for investigating the molecular mechanism of action by analyzing key signaling pathways are described.
Introduction
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide.[1] For patients with advanced HCC, the multi-kinase inhibitor sorafenib has been a cornerstone of treatment. However, the development of resistance to sorafenib is a significant clinical challenge, often involving the activation of alternative signaling pathways such as PI3K/Akt and MAPK/ERK.[2][7][8][9]
The this compound represents a promising therapeutic agent designed to overcome sorafenib resistance. The Zn-DPA component acts as a targeting moiety by binding with high affinity to phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of cancer cells and cells undergoing apoptosis.[1][3][2][10][11][12] This targeted delivery enhances the concentration of the cytotoxic payload at the tumor site. The payload, a maytansinoid derivative, is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][13]
This protocol provides a detailed framework for the preclinical evaluation of Z-DPA-MC1 in sorafenib-resistant HCC models.
Key Experimental Workflow
Caption: Overall experimental workflow for evaluating Z-DPA-MC1 efficacy.
Experimental Protocols
Establishment of Sorafenib-Resistant HCC Cell Lines
This protocol describes the generation of sorafenib-resistant HCC cell lines (e.g., Huh7-R, HepG2-R) from parental cell lines (e.g., Huh7, HepG2).
Materials:
-
Parental HCC cell lines (e.g., Huh7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sorafenib (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture parental HCC cells in their recommended complete medium.
-
Determine the half-maximal inhibitory concentration (IC50) of sorafenib for the parental cell lines using a cell viability assay (see Protocol 2).
-
To induce resistance, continuously expose the parental cells to sorafenib at a starting concentration equal to the IC50.[14][15][16]
-
Initially, cell proliferation will decrease significantly. Maintain the culture by replacing the medium with fresh sorafenib-containing medium every 3-4 days.
-
Once the cells resume proliferation at a steady rate, gradually increase the concentration of sorafenib in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and proliferate at each new concentration before the next increase.
-
This process of dose escalation can take several months.
-
The resulting cell population that can proliferate in the presence of a high concentration of sorafenib (e.g., 10-15 µM) is considered the sorafenib-resistant cell line.
-
Confirm the resistance by determining the new IC50 of sorafenib for the resistant cell line, which should be significantly higher than that of the parental cells.
-
Culture a parallel set of parental cells with DMSO as a vehicle control.
In Vitro Cytotoxicity Assessment
This protocol determines the cytotoxic effects of Z-DPA-MC1 on both sorafenib-sensitive (parental) and sorafenib-resistant HCC cell lines using a Resazurin-based assay.
Materials:
-
Parental and sorafenib-resistant HCC cell lines
-
Complete culture medium
-
Z-DPA-MC1, Sorafenib, and DMSO
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader for fluorescence measurement
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Z-DPA-MC1 and sorafenib in complete culture medium.
-
Treat the cells with varying concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add Resazurin solution to each well and incubate for 2-4 hours until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 72h |
| Sorafenib | Huh7 | |
| Sorafenib | Huh7-R | |
| Z-DPA-MC1 | Huh7 | |
| Z-DPA-MC1 | Huh7-R |
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by Z-DPA-MC1 using flow cytometry.
Materials:
-
Parental and sorafenib-resistant HCC cells
-
6-well plates
-
Z-DPA-MC1, Sorafenib, and DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with Z-DPA-MC1 at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[13][17]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[17][18]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment (IC50) | Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |
| Vehicle | Huh7-R | ||||
| Sorafenib | Huh7-R | ||||
| Z-DPA-MC1 | Huh7-R |
Cell Cycle Analysis
This protocol analyzes the effect of Z-DPA-MC1 on cell cycle progression.
Materials:
-
Parental and sorafenib-resistant HCC cells
-
6-well plates
-
Z-DPA-MC1, Sorafenib, and DMSO
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[19][20]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.[19][21][22]
-
Incubate for 30 minutes in the dark at room temperature.[21]
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment (IC50) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | Huh7-R | |||
| Sorafenib | Huh7-R | |||
| Z-DPA-MC1 | Huh7-R |
Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of Z-DPA-MC1 on key signaling pathways implicated in sorafenib resistance.
Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways in HCC.
Materials:
-
Treated cell lysates from Protocol 3
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment | Cell Line | p-Akt/Akt Ratio | p-ERK/ERK Ratio | Cleaved PARP | Cleaved Caspase-3 |
| Vehicle | Huh7-R | ||||
| Sorafenib | Huh7-R | ||||
| Z-DPA-MC1 | Huh7-R |
In Vivo Efficacy in a Sorafenib-Resistant HCC Xenograft Model
This protocol evaluates the anti-tumor activity of Z-DPA-MC1 in a mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., nude or NOD/SCID)
-
Sorafenib-resistant HCC cells
-
Matrigel
-
Z-DPA-MC1, Sorafenib, and a suitable vehicle for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of sorafenib-resistant HCC cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Sorafenib, Z-DPA-MC1).
-
Administer the treatments according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a certain size, or after a defined treatment period), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Change in Body Weight (%) |
| Vehicle Control | |||
| Sorafenib | |||
| Z-DPA-MC1 |
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of the this compound in the context of sorafenib-resistant HCC. The systematic approach, from establishing resistant cell lines to in vivo efficacy studies, will enable a thorough assessment of the conjugate's therapeutic potential. The investigation into its mechanism of action on key signaling pathways will further elucidate its advantages over existing therapies. Successful outcomes from these studies could pave the way for further development of this promising targeted therapy for patients with advanced, drug-resistant liver cancer.
References
- 1. Targeting Tumor Associated Phosphatidylserine with New Zinc Dipicolylamine-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPRDP056, a novel small molecule drug conjugate specifically targeting phosphatidylserine for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 9. Expression of MAPK and PI3K/AKT/mTOR Proteins according to the Chronic Liver Disease Etiology in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imaging and therapeutic applications of zinc(II)-dipicolylamine molecular probes for anionic biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylserine blockade by dipicolylamine-zinc enhances chemoimmunotherapy of B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Flow cytometry assays for apoptosis analysis by Annexin V and PI double-staining [bio-protocol.org]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Propidium iodide (PI) staining cell cycle analysis [bio-protocol.org]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Measuring Tumor Regression with Zn-DPA-Maytansinoid Conjugate 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zn-DPA-maytansinoid conjugate 1 is a novel small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. This conjugate comprises two key components: a zinc-dipicolylamine (Zn-DPA) moiety that targets exposed phosphatidylserine (B164497) (PS) on the surface of tumor cells, and a potent cytotoxic maytansinoid payload.[1] Phosphatidylserine is an immune checkpoint that, when exposed on the outer leaflet of the cell membrane, contributes to an immunosuppressive tumor microenvironment. By targeting PS, the this compound not only delivers the cytotoxic payload directly to the tumor but also has the potential to modulate the tumor microenvironment, transforming it into an "inflamed hot tumor" more susceptible to immune attack.[1]
The maytansinoid payload is a potent microtubule-targeting agent. Upon internalization or release in the tumor microenvironment, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2][3][4][5] This targeted approach aims to maximize anti-tumor efficacy while minimizing systemic toxicity associated with conventional chemotherapy.
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, with a focus on techniques to measure tumor regression.
Data Presentation
In Vitro Cytotoxicity
The anti-proliferative activity of this compound (referred to as conjugate 40a in some literature) was evaluated against various cancer cell lines using a WST-8 cell viability assay.[2] The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MIA PaCa-2 | Pancreatic Cancer | 676 | - |
| HCC1806 | Triple-Negative Breast Cancer | 39 | - |
| Detroit 551 | Normal Fibroblast | >20,000 | Demonstrates selectivity for cancer cells over normal cells.[2] |
Table 1: Representative in vitro cytotoxicity of this compound.[2]
In Vivo Tumor Regression
The in vivo anti-tumor efficacy of this compound was assessed in xenograft models. Tumor-bearing mice received intravenous (i.v.) injections of the conjugate, and tumor volume was monitored over time.
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) | Observations |
| ICR Mice | Triple-Negative Breast Cancer (HCC1806 Xenograft) | 2.5 mg/kg, i.v., twice a week for 2 weeks | >100% (Tumor Regression) | Treatment resulted in lasting regression of tumor growth.[2] |
| Athymic Nude Mice | Pancreatic Cancer (MIA PaCa-2 Xenograft) | 2.5 mg/kg, i.v., twice a week for 2 weeks | 85% | Significant inhibition of tumor growth compared to vehicle control. |
Table 2: Representative in vivo efficacy of this compound in xenograft models. Note: Data is representative and illustrates the expected outcome based on published literature.[2]
Mandatory Visualizations
Caption: Logical workflow of this compound action.
Caption: Maytansinoid-induced apoptosis signaling pathway.
Caption: Experimental workflow for efficacy testing.
Experimental Protocols
In Vitro Cytotoxicity: WST-8 Assay
This protocol determines the IC50 value of the this compound.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, HCC1806) and normal cell line (e.g., Detroit 551)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate or vehicle control.
-
Incubate for 72 hours.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vitro Apoptosis Assay: Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the conjugate.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
In Vivo Tumor Regression Study
This protocol outlines the measurement of tumor regression in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest (e.g., HCC1806)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1-5 mg/kg) and vehicle control via the desired route (e.g., intravenous injection).
-
Follow the prescribed treatment schedule (e.g., twice a week for 2 weeks).
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
Euthanize mice if tumors exceed the predetermined size limit or if signs of excessive toxicity are observed.
-
At the end of the study, excise tumors and weigh them.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
-
A TGI greater than 100% indicates tumor regression.
-
References
Application Notes & Protocols: Analyzing the Tumor Microenvironment Following Zn-DPA-Maytansinoid Conjugate 1 Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Zn-DPA-maytansinoid conjugate 1 is a novel small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. It features a dual-action mechanism: a zinc-dipicolylamine (Zn-DPA) moiety that targets exposed phosphatidylserine (B164497) (PS) on tumor cells, and a potent maytansinoid cytotoxic payload.[1] PS is a key immune checkpoint in the tumor microenvironment (TME); its externalization promotes an immunosuppressive state.[2][3] The conjugate is designed to deliver the maytansinoid payload, which induces mitotic arrest and apoptosis by inhibiting microtubule polymerization, while simultaneously blocking the PS-mediated immunosuppressive signals.[4][5] This therapeutic strategy aims to induce lasting tumor regression by transforming the TME from an immunosuppressive "cold" state to an inflamed "hot" state, thereby enhancing anti-tumor immunity.[2]
These application notes provide a comprehensive framework with detailed protocols for analyzing the multifaceted changes within the TME following treatment with this compound. The described assays will enable researchers to quantify shifts in immune cell populations, cytokine profiles, and physical characteristics of the tumor, such as vascularity and hypoxia.
Proposed Mechanism of Action & TME Remodeling
The conjugate exerts its effect through a coordinated, multi-step process. Understanding this mechanism is crucial for designing a thorough TME analysis.
Figure 1: Proposed mechanism of this compound.
Section 1: Analysis of Immune Cell Infiltration
A primary goal of the therapy is to increase the infiltration and activation of cytotoxic immune cells. This can be assessed both quantitatively and spatially.
Experimental Workflow
Figure 2: Experimental workflow for immune cell analysis.
Protocol 1.1: Multi-Color Flow Cytometry for Immune Cell Phenotyping
Objective: To quantify the proportions of various immune cell subsets within the TME.
Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Live/Dead stain (e.g., Zombie Violet)
-
Fluorochrome-conjugated antibodies (see Table 1.2 for panel examples)
-
Flow cytometer (e.g., BD LSRFortessa)
Procedure:
-
Excise tumors and weigh them. Mince tumors into small pieces (~1-2 mm³) in a gentleMACS C Tube containing enzyme mix from the dissociation kit.
-
Process the tissue on a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Pellet cells by centrifugation (300 x g, 7 min, 4°C).
-
If necessary, lyse red blood cells using RBC Lysis Buffer for 5 minutes at room temperature, then wash with PBS.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot 1-2 x 10⁶ cells per well into a 96-well V-bottom plate.
-
Stain with a Live/Dead marker for 15-20 minutes at room temperature, protected from light. Wash with FACS buffer.
-
Block Fc receptors with Fc Block for 10 minutes at 4°C.
-
Add the antibody cocktail for surface marker staining. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
If performing intracellular staining (for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set).
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
Data Analysis: Analyze data using software like FlowJo. Gate on live, single cells, then on CD45+ hematopoietic cells. From there, identify major populations (T cells, myeloid cells, etc.) and further delineate subsets.[6]
Protocol 1.2: Multiplex Immunofluorescence (mIF) for Spatial Context
Objective: To visualize the location, density, and co-localization of immune cells within the tumor architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Automated staining platform (e.g., Leica Bond RX or Akoya Biosciences PhenoImager)
-
Primary antibodies for markers of interest (see Table 1.2)
-
Opal Polaris 7-Color Automation IHC Kit or similar
-
DAPI nuclear counterstain
-
Multispectral imaging system (e.g., Akoya Vectra Polaris)
-
Image analysis software (e.g., HALO, Visiopharm)
Procedure:
-
Perform deparaffinization and rehydration of FFPE slides.
-
Conduct heat-induced epitope retrieval (HIER) in an appropriate buffer (e.g., pH 6 or pH 9).
-
Block endogenous peroxidases.
-
Incubate with the first primary antibody.
-
Incubate with the corresponding HRP-conjugated secondary antibody.
-
Add the tyramide signal amplification (TSA) fluorophore (e.g., Opal 520). The fluorophore will covalently bind near the epitope.
-
Perform antibody stripping by repeating the HIER step, which removes the primary and secondary antibodies but leaves the fluorophore.
-
Repeat steps 4-7 for each subsequent primary antibody, using a different Opal fluorophore each time.
-
After the final round of staining, counterstain the nuclei with DAPI.
-
Mount the coverslip.
-
Acquire multispectral images of the stained slides.
-
Unmix the spectral signatures to create a composite image and perform cell segmentation and phenotyping using analysis software.[7]
Data Presentation: Immune Cell Populations
Table 1.1: Summary of TME Immune Infiltration Changes.
| Cell Population | Marker | Control Group (Cells/mm²) | Treated Group (Cells/mm²) | Fold Change | P-value |
|---|---|---|---|---|---|
| Cytotoxic T Cells | CD3+CD8+ | 150 ± 35 | 600 ± 90 | 4.0 | <0.001 |
| Helper T Cells | CD3+CD4+ | 200 ± 40 | 350 ± 65 | 1.75 | <0.05 |
| Regulatory T Cells | CD4+FoxP3+ | 100 ± 25 | 40 ± 10 | -2.5 | <0.01 |
| CD8+/Treg Ratio | - | 1.5 ± 0.4 | 15.0 ± 3.1 | 10.0 | <0.001 |
| M1 Macrophages | CD68+CD86+ | 80 ± 20 | 250 ± 50 | 3.1 | <0.01 |
| M2 Macrophages | CD68+CD163+ | 300 ± 70 | 90 ± 25 | -3.3 | <0.001 |
| NK Cells | NK1.1+CD3- | 50 ± 15 | 120 ± 30 | 2.4 | <0.05 |
Data are representative examples (Mean ± SD).
Table 1.2: Example Antibody Panels for TME Analysis.
| Analysis Type | Panel | Markers and Purpose |
|---|---|---|
| Flow Cytometry | T Cell Panel | CD45, Live/Dead, CD3, CD4, CD8, FoxP3, PD-1, Ki67, IFN-γ, Granzyme B |
| Flow Cytometry | Myeloid Panel | CD45, Live/Dead, CD11b, F4/80, Ly6G, Ly6C, CD86, CD206, MHC-II |
| Multiplex IF | Immuno-Contexture | Pan-CK (Tumor), CD8 (CTLs), CD4 (T-helpers), FoxP3 (Tregs), CD68 (Macrophages), CD31 (Vessels), DAPI |
Section 2: Assessment of Cytokine and Chemokine Profiles
Changes in immune cell populations are driven by and result in a modified cytokine milieu. Measuring these proteins provides insight into the functional state of the TME.
Protocol 2.1: Multiplex Cytokine Bead Array
Objective: To simultaneously measure the concentration of multiple cytokines and chemokines from tumor homogenates.
Materials:
-
Tumor tissue samples (snap-frozen)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead-based multiplex assay kit (e.g., LEGENDplex from BioLegend, or Luminex assays)
-
Assay-compatible plate reader (e.g., Luminex 200)
Procedure:
-
Weigh frozen tumor tissue (~30-50 mg).
-
Homogenize the tissue in 500 µL of cold Lysis Buffer using a bead homogenizer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (tumor protein lysate) and determine the total protein concentration using a BCA assay.
-
Perform the multiplex bead assay according to the manufacturer’s instructions. This typically involves:
-
Incubating the protein lysate (normalized for total protein) with capture beads specific for different cytokines.
-
Adding biotinylated detection antibodies.
-
Adding a streptavidin-phycoerythrin (SA-PE) reporter.
-
Washing the beads between steps.
-
-
Acquire the samples on a Luminex instrument.
-
Calculate cytokine concentrations (in pg/mL) from the standard curve and normalize to the total protein amount (in pg/mg of total protein).
Data Presentation: Cytokine Levels
Table 2.1: Summary of TME Cytokine Profile Changes.
| Cytokine/Chemokine | Function | Control (pg/mg protein) | Treated (pg/mg protein) | Fold Change | P-value |
|---|---|---|---|---|---|
| IFN-γ | T Cell Activation | 5 ± 1.5 | 50 ± 12 | 10.0 | <0.001 |
| TNF-α | Pro-inflammatory | 12 ± 3 | 45 ± 10 | 3.75 | <0.01 |
| CXCL9 / CXCL10 | T Cell Chemoattractants | 25 ± 8 | 200 ± 45 | 8.0 | <0.001 |
| IL-6 | Pro-inflammatory | 150 ± 40 | 90 ± 20 | -1.67 | <0.05 |
| IL-10 | Immunosuppressive | 80 ± 20 | 20 ± 7 | -4.0 | <0.001 |
| TGF-β | Immunosuppressive | 250 ± 60 | 100 ± 30 | -2.5 | <0.01 |
Data are representative examples (Mean ± SD).[8][9]
Section 3: Evaluation of Tumor Vasculature and Hypoxia
The TME is often characterized by abnormal blood vessels and hypoxic regions.[10] Effective therapy can sometimes normalize vasculature and alleviate hypoxia, further improving immune cell infiltration and function.
Protocol 3.1: Dual Immunofluorescence for Vasculature and Hypoxia
Objective: To quantify microvessel density (MVD) and the extent of tumor hypoxia.
Materials:
-
Pimonidazole (B1677889) hydrochloride (Hypoxyprobe)
-
FFPE or frozen tumor sections
-
Primary antibodies: anti-CD31 (or CD34) for endothelial cells, and anti-pimonidazole adducts.
-
Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Inject mice with pimonidazole (60 mg/kg, i.p.) 60-90 minutes before tumor excision. Pimonidazole forms adducts with proteins in cells with low oxygen tension (pO₂ < 10 mmHg).
-
Excise, fix, and process tumors as described in Protocol 1.2.
-
Perform immunofluorescence staining on tissue sections.
-
Incubate with a cocktail of primary antibodies (e.g., rat anti-CD31 and mouse anti-pimonidazole) overnight at 4°C.
-
Wash and incubate with a cocktail of corresponding secondary antibodies (e.g., anti-rat AF488 and anti-mouse AF594) for 1 hour at room temperature.
-
Counterstain with DAPI and mount.
-
Capture images from multiple random fields of view per tumor section.
-
Analyze images to quantify:
Data Presentation: Vasculature and Hypoxia Metrics
Table 3.1: Summary of TME Vasculature and Hypoxia Changes.
| Parameter | Metric | Control Group | Treated Group | Fold Change | P-value |
|---|---|---|---|---|---|
| Tumor Vasculature | MVD (vessels/mm²) | 120 ± 25 | 95 ± 20 | -1.26 | <0.05 |
| Tumor Hypoxia | Hypoxic Fraction (%) | 35 ± 8 | 15 ± 5 | -2.33 | <0.01 |
Data are representative examples (Mean ± SD).
TME State Transition
The collective data from these analyses will illustrate the therapeutic shift from an immunosuppressive to an immuno-stimulatory TME.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. Item - PHOSPHATIDYLSERINE TARGETING FOR ENHANCING CHEMOIMMUNOTHERAPY OF CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.noblelifesci.com [content.noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis [frontiersin.org]
- 9. Comprehensive analysis of tumor microenvironment cytokines in Waldenstrom macroglobulinemia identifies CCL5 as a novel modulator of IL-6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Microenvironment - How do cytokines act as regulators in tumor development?-poclightbio.com [poclightbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Quantitative Visualization of Hypoxia and Proliferation Gradients Within Histological Tissue Sections [frontiersin.org]
Practical Applications of Zn-DPA-Maytansinoid Conjugate 1 in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zn-DPA-maytansinoid conjugate 1 is a novel small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. This conjugate leverages a zinc(II)-dipicolylamine (Zn-DPA) complex to selectively target exposed phosphatidylserine (B164497) (PS) on the outer leaflet of cancer cell membranes, a hallmark of apoptosis and tumor angiogenesis. Upon binding, the conjugate is internalized, releasing a potent maytansinoid payload (a derivative of maytansine, such as DM1) that disrupts microtubule dynamics, leading to mitotic arrest and cell death.[1][2][3] Preclinical studies have demonstrated its potential to not only directly kill cancer cells but also to modulate the tumor microenvironment (TME), transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune attack.[4][5] This document provides detailed application notes and protocols based on preclinical evaluations of this conjugate.
Mechanism of Action
The therapeutic strategy of this compound is multi-faceted. The Zn-DPA targeting moiety has a high affinity for the anionic phosphate (B84403) head group of phosphatidylserine, which is aberrantly exposed on the surface of tumor cells and tumor vascular endothelial cells.[2][6] This targeted delivery minimizes systemic exposure to the highly cytotoxic maytansinoid payload. Following receptor-mediated endocytosis, the linker connecting the Zn-DPA and the maytansinoid is cleaved within the cell, releasing the payload. Maytansinoids are potent anti-mitotic agents that bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] Furthermore, the induced apoptosis can lead to increased PS exposure on neighboring tumor cells, potentially creating a positive feedback loop for conjugate targeting.[9] A significant application of this conjugate is its ability to induce an immunogenic TME, characterized by the infiltration of CD8+ T cells and an increase in pro-inflammatory cytokines, which can enhance anti-tumor immunity.[5]
Data Presentation
In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound was evaluated against various human cancer cell lines and a normal fibroblast cell line. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of incubation.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 676 | [10] |
| HCC1806 | Triple-Negative Breast Cancer | 39 | [10] |
| Detroit 551 | Normal Skin Fibroblast | >20,000 | [10] |
In Vivo Pharmacokinetics
Pharmacokinetic parameters of this compound were determined in ICR mice bearing HCC1806 tumors following a single intravenous (IV) dose of 5 mg/kg.
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 0.9 | mL/min/kg | [10] |
| Volume of Distribution (Vss) | 0.12 | L/kg | [10] |
| AUC (0-24h) | 105,599 | ng/mL·h | [10] |
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been demonstrated in multiple xenograft models. The conjugate induced lasting tumor regression.
| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 1-2.5 mg/kg, IV, twice a week for 2 weeks | Significant tumor growth inhibition | [10] |
| HCC1806 Xenograft | Triple-Negative Breast Cancer | 1-2.5 mg/kg, IV, twice a week for 2 weeks | Lasting regression of tumor growth | [10] |
| Sorafenib-Resistant HCC | Hepatocellular Carcinoma | 1-2.5 mg/kg, IV, twice a week for 2 weeks | Potent antitumor activity | [10] |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HCC1806) and a normal cell line (e.g., Detroit 551).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the conjugate concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of this compound in a subcutaneous tumor model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Cancer cells (e.g., HCC1806).
-
Matrigel (optional).
-
This compound formulation for IV injection.
-
Sterile saline and vehicle solution.
-
Digital calipers.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC1806 cells in 100 µL of serum-free medium (can be mixed 1:1 with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).
-
Treatment Administration: Administer the this compound (e.g., 1-2.5 mg/kg) and vehicle control intravenously according to the planned schedule (e.g., twice a week for 2 weeks).
-
Tumor Measurement and Body Weight: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Protocol 3: Biodistribution Study
Objective: To determine the tissue distribution and tumor accumulation of this compound.
Materials:
-
Tumor-bearing mice (as described in Protocol 2).
-
This compound.
-
Equipment for tissue collection and homogenization.
-
LC-MS/MS system for quantification.
Procedure:
-
Conjugate Administration: Administer a single IV dose of the conjugate to tumor-bearing mice.
-
Tissue Collection: At predetermined time points (e.g., 0.5, 2, 6, 24, 72, 168 hours) post-injection, euthanize a cohort of mice (n=3 per time point). Collect blood and harvest tumors and major organs (liver, spleen, kidney, lung, heart, etc.).
-
Sample Processing: Weigh the tissue samples and homogenize them. Extract the conjugate from the plasma and tissue homogenates.
-
Quantification: Analyze the concentration of the conjugate in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of the conjugate in each tissue, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). Plot the tissue concentration over time to assess the distribution and clearance profile.
Conclusion
The this compound represents a promising targeted therapeutic agent with a dual mechanism of direct cytotoxicity and immune modulation. The provided data and protocols offer a framework for its preclinical evaluation. Researchers should adapt these protocols to their specific experimental needs and cell/animal models. Further investigation into the long-term efficacy, safety profile, and potential combination therapies is warranted to fully elucidate the clinical potential of this innovative SMDC.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Rejuvenating hepatic tumor microenvironment immunity with a phosphatidylserine-targeting small molecule drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pk/bio-distribution | MuriGenics [murigenics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
how to improve the solubility of Zn-DPA-maytansinoid conjugate 1 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zn-DPA-maytansinoid conjugate 1. The following information is designed to address common challenges, particularly concerning solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule-drug conjugate (SMDC). It comprises a zinc-dipicolylamine (Zn-DPA) component for targeting, linked to a maytansinoid payload, a potent cytotoxic agent.[1][2] This conjugate is designed to target specific biological markers, such as phosphatidylserine, which is often exposed on the surface of tumor cells, and to induce lasting regression of tumor growth.[1][3]
Q2: I'm observing low solubility of this compound in my aqueous buffer. What are the common causes?
A2: Poor aqueous solubility is a common challenge with antibody-drug conjugates (ADCs) and SMDCs, often stemming from the hydrophobic nature of the payload and linker components.[][5][6] For this compound, the maytansinoid payload is highly hydrophobic.[] Other contributing factors can include a high drug-to-antibody ratio (in the case of ADCs), inappropriate buffer pH, or the absence of stabilizing excipients in the formulation.[7][8]
Q3: Can the hydrophobicity of the maytansinoid payload be modified?
A3: While direct modification of the payload in "conjugate 1" is not feasible without re-synthesis, it's a key strategy during the drug development process.[9] Introducing hydrophilic substituents to the payload can improve the overall solubility of the conjugate.[] For existing conjugates, formulation strategies are the primary approach to address solubility issues.
Q4: How does the linker component influence solubility?
A4: The linker connecting the targeting moiety and the payload plays a crucial role in the overall physicochemical properties of the conjugate.[][10] Hydrophobic linkers can contribute to aggregation and poor solubility.[7] Conversely, the incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can significantly enhance the aqueous solubility of the conjugate.[7][11] Modifications to the linker have been employed in other Zn-DPA-based conjugates to improve solubility and stability.[3]
Troubleshooting Guide: Improving Solubility for In Vivo Studies
Issue: Precipitation or cloudiness observed upon dissolving this compound in aqueous buffer.
This guide provides a systematic approach to troubleshoot and improve the solubility of your conjugate for in vivo applications.
Step 1: Formulation Buffer Optimization
The composition of your formulation buffer is the first and most critical factor to address.
-
pH Adjustment: The pH of the formulation can impact the charge of the conjugate and its tendency to aggregate.[7] It is recommended to perform a pH screening study.
-
Experimental Protocol: pH Screening
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Common buffer systems include acetate, histidine, and phosphate.
-
Attempt to dissolve a small, consistent amount of the this compound in each buffer to a target concentration suitable for your in vivo study.
-
Visually inspect for precipitation or cloudiness.
-
Quantify the amount of soluble conjugate using a suitable analytical method such as UV-Vis spectroscopy or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Select the pH that provides the highest solubility and is compatible with the intended route of administration.
-
-
-
Ionic Strength: The salt concentration in the buffer can influence protein-protein interactions and solubility.[7]
-
Experimental Protocol: Ionic Strength Evaluation
-
Using the optimal pH determined above, prepare buffers with varying concentrations of a salt such as sodium chloride (e.g., 0 mM, 50 mM, 150 mM).
-
Repeat the solubility assessment as described in the pH screening protocol. Note that high salt concentrations can sometimes decrease solubility due to electrostatic shielding.[7]
-
-
Step 2: Utilization of Excipients
Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics.[12][13]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used to prevent aggregation and improve the solubility of protein and conjugate therapeutics.[]
-
Experimental Protocol: Surfactant Screening
-
Prepare the optimal buffer (pH and ionic strength) from Step 1.
-
Create formulations with low concentrations of surfactants (e.g., 0.01%, 0.02%, 0.05% w/v).
-
Assess the solubility of the conjugate in these formulations.
-
-
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, and polyols like sorbitol and mannitol (B672) can act as stabilizers and may enhance solubility.[12]
-
Experimental Protocol: Sugar/Polyol Screening
-
To the optimal buffer, add various concentrations of sugars or polyols (e.g., 1%, 5%, 10% w/v).
-
Evaluate the solubility of the conjugate.
-
-
-
Amino Acids: Certain amino acids, such as arginine and proline, can increase the solubility of monoclonal antibodies and their conjugates by suppressing aggregation.[7]
-
Experimental Protocol: Amino Acid Screening
-
Add different concentrations of amino acids like L-arginine or L-proline (e.g., 10 mM, 50 mM, 100 mM) to the buffer.
-
Measure the resulting solubility of the conjugate.
-
-
Quantitative Data Summary
The following table provides a template for summarizing the results of your formulation screening studies.
| Formulation Variable | Condition | Visual Observation | Soluble Conjugate Concentration (mg/mL) |
| pH | 5.0 (Acetate Buffer) | ||
| 6.5 (Histidine Buffer) | |||
| 7.4 (Phosphate Buffer) | |||
| Ionic Strength | 50 mM NaCl | ||
| (in optimal pH buffer) | 150 mM NaCl | ||
| Excipient | 0.02% Polysorbate 20 | ||
| (in optimal buffer) | 5% Sucrose | ||
| 50 mM L-Arginine |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for improving conjugate solubility.
Signaling Pathway Considerations
The maytansinoid payload of the conjugate functions by inhibiting tubulin polymerization, which is essential for microtubule formation and cell division. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 8. researchgate.net [researchgate.net]
- 9. thesolubilitycompany.com [thesolubilitycompany.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
troubleshooting off-target toxicity of Zn-DPA-maytansinoid conjugate 1
Welcome to the Technical Support Center for the Zn-DPA-Maytansinoid Conjugate 1. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this novel targeted therapeutic agent.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Higher-than-expected cytotoxicity is observed in non-target cell lines.
Potential Causes:
-
Off-target binding of the Zn-DPA moiety: The Zn-DPA targeting group binds to anionic surfaces, particularly exposed phosphatidylserine (B164497) (PS) on apoptotic cells.[1][2][3] Non-target cells undergoing stress or apoptosis for other reasons may also expose PS, leading to unintended uptake of the conjugate.
-
Premature linker cleavage: The linker connecting the Zn-DPA and the maytansinoid payload may be unstable in the culture medium, leading to the release of the highly potent maytansinoid and non-specific cell killing.[4][5]
-
Non-specific uptake of the conjugate: The overall physicochemical properties of the conjugate (e.g., hydrophobicity) might lead to non-specific membrane translocation or endocytosis, independent of the Zn-DPA targeting moiety.[6]
-
Assay interference: The conjugate itself may be interfering with the readout of your viability assay (e.g., reducing MTT reagent).[7]
Recommended Actions:
-
Validate with an Orthogonal Cytotoxicity Assay: If you are using a metabolic assay like MTT, repeat the experiment with a different method that measures a distinct cellular parameter. For example, use a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®) or a dye-exclusion assay that measures membrane integrity.[7][8] This helps rule out direct interference between the compound and the assay reagents.
-
Perform a Competitive Binding Assay: To confirm that the cytotoxicity is mediated by the Zn-DPA moiety, perform a competition experiment. Pre-incubate the non-target cells with a non-cytotoxic, untagged Zn-DPA complex before adding the this compound. If the toxicity is reduced, it suggests the effect is mediated through the intended binding mechanism.
-
Assess Apoptosis in Control Cells: Use an Annexin V/Propidium Iodide (PI) assay to quantify the baseline level of apoptosis and necrosis in your non-target cell line culture.[9][10][11] High background apoptosis could explain the unintended targeting.
-
Evaluate Free Payload Toxicity: Test the maytansinoid payload alone on the same non-target cell lines. This will help you understand the intrinsic sensitivity of the cells to the cytotoxic agent and determine if the observed conjugate toxicity is simply due to released payload.
Logical Troubleshooting Workflow:
Problem 2: In vivo studies show toxicity at doses below the therapeutic window.
Potential Causes:
-
Unfavorable Pharmacokinetics (PK): The conjugate may have a short half-life, leading to rapid cleavage of the linker and systemic release of the maytansinoid payload.[6]
-
Off-target Accumulation: The conjugate may accumulate in healthy organs (e.g., liver, kidneys) that are involved in clearing compounds from circulation or that have a high population of apoptotic cells.
-
On-target, Off-site Toxicity: The target (exposed phosphatidylserine) may be present on healthy, rapidly turning-over tissues or sites of inflammation, leading to toxicity in non-tumor tissues.[4]
-
Immunogenicity: The conjugate, being a novel chemical entity, could elicit an immune response.
Recommended Actions:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study in a relevant animal model (e.g., mice) to systematically determine the MTD.[12] This involves administering increasing doses of the conjugate and monitoring for clinical signs of toxicity, body weight changes, and mortality.
-
Perform a Biodistribution Study: Use a labeled version of the conjugate (e.g., radiolabeled or fluorescently tagged) to track its accumulation in various organs over time. This will identify sites of off-target accumulation.
-
Histopathological Analysis: Collect major organs (liver, spleen, kidney, lung, heart, etc.) from animals in the MTD study at the toxicity-defining dose. Perform histopathological analysis to identify signs of cellular damage, inflammation, or apoptosis.
-
Evaluate Linker Stability in vivo: Measure the concentration of the intact conjugate and the free maytansinoid payload in plasma samples collected from treated animals over time. This will provide critical information about the in vivo stability of the linker.
Data Summary | Example MTD Study Outcome
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (Day 7) | Mortality | Key Clinical Signs |
| Vehicle Control | 5 | +5.2% | 0/5 | None |
| 5 | 5 | +1.5% | 0/5 | None |
| 10 | 5 | -8.3% | 1/5 | Hunched posture, lethargy |
| 20 | 5 | -19.7% | 4/5 | Severe lethargy, piloerection |
Based on this example data, the MTD would be estimated to be below 10 mg/kg.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the this compound?
A1: The conjugate has a dual mechanism. The bis(zinc-dipicolylamine) or Zn-DPA component acts as the targeting moiety. It has a high affinity for phosphatidylserine (PS), a phospholipid that is normally on the inner leaflet of the cell membrane but becomes exposed on the outer surface during early apoptosis.[2][10][13] This allows the conjugate to selectively bind to apoptotic tumor cells. Once bound, the conjugate is internalized. Inside the cell, the linker is cleaved, releasing the maytansinoid payload. Maytansinoids are potent anti-mitotic agents that bind to tubulin, inhibiting microtubule assembly.[14][15][16] This disruption of the microtubule network leads to cell cycle arrest in mitosis and ultimately triggers a potent apoptotic cell death.[14]
Q2: Could the zinc in the Zn-DPA moiety have its own biological effect?
A2: Yes, this is an important consideration. Cellular zinc concentration is a known modulator of apoptosis. While zinc deficiency can induce apoptosis, zinc supplementation has been shown to be protective against apoptosis induced by various stimuli.[17][18] The Zn-DPA complex is designed for targeting and is generally used at concentrations where the zinc payload itself is not expected to be the primary driver of the biological effect. However, it is crucial to run a control experiment using the Zn-DPA targeting moiety alone (without the maytansinoid) to distinguish the effects of the targeting vehicle from the effects of the cytotoxic payload.
Q3: What are the essential control experiments for an in vitro cytotoxicity study?
A3: A well-controlled experiment is critical for interpreting your results. The following controls are mandatory:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the conjugate. This controls for any solvent-induced toxicity.
-
Untreated Control: Cells grown in culture medium alone. This establishes the baseline health and viability of the cells.
-
Unconjugated Payload Control: Cells treated with the maytansinoid payload alone, at concentrations equivalent to those delivered by the conjugate. This measures the intrinsic toxicity of the payload.
-
Unconjugated Targeting Moiety Control: Cells treated with the Zn-DPA moiety alone. This ensures that the targeting vehicle is not causing the observed cytotoxicity.
Data Summary | Example IC50 Values from a Controlled Experiment
| Compound | Target Cells (e.g., Apoptotic Jurkat) IC50 | Non-Target Cells (e.g., Healthy PBMCs) IC50 |
| Zn-DPA-Maytansinoid 1 | 5 nM | 500 nM |
| Maytansinoid (Payload) | 1 nM | 1.5 nM |
| Zn-DPA (Targeting Moiety) | >10,000 nM | >10,000 nM |
| Vehicle (0.1% DMSO) | No effect | No effect |
This example data shows a 100-fold selectivity window for the conjugate, with no toxicity from the targeting moiety alone.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[19][20]
Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Test compounds (this compound, maytansinoid payload, Zn-DPA moiety) dissolved in DMSO.
-
Target and non-target cell lines in appropriate culture medium.
-
Multichannel pipette.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 90 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Exposure: Incubate the plate for a period determined by your experimental goals (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.[21]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[19]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][22]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control wells and plot the results to determine IC50 values.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9][11]
-
Analysis: Analyze the samples by flow cytometry as soon as possible, keeping them on ice. Viable cells are FITC-/PI-, early apoptotic cells are FITC+/PI-, and late apoptotic/necrotic cells are FITC+/PI+.
References
- 1. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis. | Semantic Scholar [semanticscholar.org]
- 2. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. revivocell.com [revivocell.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. syngeneintl.com [syngeneintl.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The influence of zinc on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 20. promega.com [promega.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Strategies to Enhance the Plasma Stability of Zn-DPA-Maytansinoid Conjugate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering plasma stability issues with the Zn-DPA-maytansinoid conjugate 1.
Troubleshooting Guides
This section addresses specific issues related to the plasma instability of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Premature Release of Maytansinoid Payload in Plasma
Question: Our this compound is showing a significant decrease in the drug-to-antibody ratio (DAR) and an increase in free maytansinoid in plasma over time. What are the potential causes and how can we address this?
Answer: Premature payload release is a critical issue that can compromise the therapeutic index of an antibody-drug conjugate (ADC) by causing off-target toxicity and reducing efficacy. The instability of your conjugate could originate from several factors related to the linker system connecting the maytansinoid to the Zn-DPA moiety.
Potential Causes & Troubleshooting Strategies
| Potential Cause | Recommended Troubleshooting Steps |
| Linker Chemistry Instability | The chemical linker attaching the maytansinoid to the Zn-DPA complex may be susceptible to cleavage by plasma enzymes or hydrolysis. Consider linker modification. For instance, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can shield the linker from enzymatic attack.[1] |
| Suboptimal Conjugation Site | The location of the linker on the antibody can influence its stability. Conjugation at sites that are more exposed to the plasma environment may lead to increased cleavage. If feasible, explore alternative conjugation sites that might offer better steric hindrance and protection. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can alter the conformation of the antibody, potentially exposing the linker and making it more accessible to plasma components.[2] It is advisable to synthesize conjugates with varying DARs and evaluate their plasma stability to identify an optimal ratio. |
Logical Workflow for Troubleshooting Premature Payload Release
Caption: Troubleshooting workflow for premature payload release.
Issue 2: Dissociation of the Zn-DPA Complex in Plasma
Question: We suspect that the Zn-DPA (dipicolylamine) complex itself is unstable in plasma, leading to the loss of the targeting function. How can we investigate and potentially mitigate this?
Answer: The Zn-DPA complex is a metal coordination complex, and its stability in a complex biological medium like plasma is a valid concern.[3] Transmetalation, where the zinc ion is scavenged by other high-affinity metal-binding proteins in plasma (e.g., albumin, transferrin), or ligand exchange can lead to the dissociation of the complex.[3]
Potential Causes & Troubleshooting Strategies
| Potential Cause | Recommended Troubleshooting Steps |
| Competition with Plasma Proteins | Plasma contains numerous proteins with high affinity for zinc. To enhance the stability of the Zn-DPA complex, modifications to the DPA ligand can be explored. Increasing the denticity or optimizing the chelation geometry of the ligand can lead to a more stable complex. |
| Hydrolytic Instability | The coordination bonds in the Zn-DPA complex may be susceptible to hydrolysis.[4][5] Modifying the electronic properties of the DPA ligand, for example, by introducing electron-donating or withdrawing groups, can modulate the Lewis acidity of the zinc center and influence hydrolytic stability. |
| Thermodynamic Instability | The overall thermodynamic stability of the complex in plasma may be insufficient. Consider alternative metal ions with different coordination preferences and stability constants, if compatible with the targeting mechanism. However, this would be a significant redesign of the conjugate. |
Signaling Pathway of Potential Zn-DPA Instability in Plasma
Caption: Potential pathways of Zn-DPA complex instability in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for assessing the in vitro plasma stability of our Zn-DPA-maytansinoid conjugate?
A1: A typical in vitro plasma stability assay involves incubating the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course.[6][7] Aliquots are taken at various time points, and the stability is assessed by measuring the average DAR and the concentration of released maytansinoid.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw plasma (e.g., human, mouse) on ice.
-
Spike the this compound into the plasma to a final concentration of, for example, 100 µg/mL.
-
Prepare aliquots for each time point (e.g., 0, 1, 6, 24, 48, 72, 144 hours).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Sample Processing at Each Time Point:
-
For DAR analysis, the ADC is typically captured from the plasma using an affinity method (e.g., Protein A beads for human IgG-based ADCs).
-
For free payload analysis, the plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the free maytansinoid is collected.[2]
-
-
Analysis by LC-MS:
-
Average DAR: The captured and eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions to determine the average DAR. A decrease in DAR over time indicates payload loss.[8][][10]
-
Free Payload Quantification: The supernatant from the protein precipitation is analyzed by LC-MS to quantify the concentration of the free maytansinoid. An internal standard is typically used for accurate quantification.
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the rate of deconjugation.
-
Plot the concentration of free maytansinoid versus time.
-
Calculate the in vitro half-life of the conjugate.
-
Q2: How can we differentiate between linker cleavage and Zn-DPA complex dissociation as the primary cause of instability?
A2: This requires orthogonal analytical approaches.
-
To detect linker cleavage: Use LC-MS to monitor for the appearance of the specific maytansinoid payload and the corresponding decrease in the average DAR of the intact conjugate.
-
To detect Zn-DPA dissociation: This is more challenging. One could potentially use techniques like size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) to monitor for the dissociation of zinc from the antibody conjugate. Another approach could be to synthesize a fluorescently labeled DPA-maytansinoid without the antibody and monitor its interaction with plasma proteins, looking for changes in its chromatographic behavior or fluorescence properties that would indicate complex dissociation.
Q3: Could the maytansinoid payload itself be degrading in plasma?
A3: Yes, this is a possibility. Maytansinoids can be subject to metabolism by plasma enzymes. To investigate this, you can incubate the free maytansinoid payload in plasma under the same conditions as the ADC stability assay and monitor its concentration over time using LC-MS. If the free payload is unstable, this could contribute to the overall observations, although it wouldn't explain a decrease in DAR.
Q4: Are there any formulation strategies to improve the plasma stability of our conjugate?
A4: While linker and conjugate design are primary, formulation can play a role. Encapsulating the ADC in liposomes or other nanoparticles can shield it from plasma components, but this would fundamentally change the drug delivery system. For a standard ADC, optimizing the formulation buffer (e.g., pH, excipients) for storage and administration is crucial for its stability prior to and immediately after injection, though it will have limited impact on its long-term stability in the circulation.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Zn...Zn separation on the hydrolytic activity of model dizinc phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Zinc Complexes for Phosphate Diester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Imaging and therapeutic applications of zinc(II)-dipicolylamine molecular probes for anionic biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Technical Support Center: Optimizing Zn-DPA-Maytansinoid Conjugate 1 Dosage for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Zn-DPA-maytansinoid conjugate 1 (also known as conjugate 40a) in your research. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the dosage of this novel small molecule-drug conjugate (SMDC) for maximum therapeutic efficacy.
I. Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro cytotoxicity | 1. Low Phosphatidylserine (B164497) (PS) expression on target cells: The Zn-DPA targeting moiety binds to exposed PS on the cell surface. Not all cancer cell lines have sufficient PS exposure. 2. Drug resistance: Target cells may have mechanisms of resistance to maytansinoids, such as overexpression of drug efflux pumps (e.g., P-glycoprotein). 3. Incorrect dosage range: The concentrations tested may be too low to elicit a cytotoxic effect. 4. Compound instability: The conjugate may have degraded due to improper storage or handling. | 1. Screen cell lines for PS expression: Use a fluorescently labeled PS-binding agent (e.g., Annexin V) to confirm PS exposure on your target cells before conducting cytotoxicity assays. 2. Use a drug-sensitive cell line as a positive control. Consider using a combination therapy approach to overcome resistance. 3. Expand the concentration range in your cytotoxicity assay. A wide range (e.g., 0.1 nM to 10 µM) is recommended for initial screening. 4. Ensure proper storage of the conjugate (as recommended by the supplier) and prepare fresh dilutions for each experiment. |
| High in vivo toxicity | 1. Dosage is too high: The maximum tolerated dose (MTD) has been exceeded. 2. Off-target toxicity of maytansinoid: Maytansinoids are highly potent microtubule inhibitors and can affect rapidly dividing normal cells. 3. Rapid cleavage of the linker: Premature release of the maytansinoid payload in circulation can lead to systemic toxicity. | 1. Perform a dose-range finding study to determine the MTD in your specific animal model. Start with a low dose and escalate until signs of toxicity are observed. 2. Monitor for common signs of maytansinoid toxicity, such as weight loss, and consider a less frequent dosing schedule. 3. Evaluate the pharmacokinetic profile of the conjugate to understand its stability and clearance rate. |
| Low in vivo efficacy | 1. Suboptimal dosage or schedule: The dose may be too low or the dosing frequency insufficient to maintain a therapeutic concentration in the tumor. 2. Poor tumor penetration: The conjugate may not be effectively reaching the tumor microenvironment. 3. Low PS expression in the tumor: Similar to the in vitro issue, insufficient PS on the tumor cells will limit targeting. | 1. Optimize the dosing regimen. This may involve increasing the dose (up to the MTD), increasing the frequency of administration, or a combination of both. 2. Confirm tumor targeting. This can be achieved by using a fluorescently labeled version of the conjugate and performing in vivo imaging. 3. Assess PS expression in tumor tissue using immunohistochemistry or other suitable methods. |
| Inconsistent results | 1. Variability in experimental technique: Inconsistent cell seeding densities, drug preparation, or animal handling can lead to variable results. 2. Batch-to-batch variability of the conjugate: There may be differences in the purity or activity of different batches of the compound. | 1. Standardize all experimental protocols. Ensure consistent cell culture conditions, accurate pipetting, and uniform animal handling procedures. 2. If possible, use the same batch of the conjugate for a complete set of experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule-drug conjugate with a dual mechanism of action. The zinc(II)-dipicolylamine (Zn-DPA) component acts as a targeting ligand that specifically binds to phosphatidylserine (PS), a phospholipid that is exposed on the outer surface of cancer cells and the tumor vasculature[1][2][3]. Upon binding and internalization, the maytansinoid payload, a potent microtubule-targeting agent, is released into the cell. Maytansinoids inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis (cell death) of the cancer cells[4][5].
Q2: How should I store and handle this compound?
A2: For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent, such as DMSO, and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing dilutions for cell culture experiments, the final concentration of the solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What cell lines are suitable for testing this conjugate?
A3: Cell lines with high levels of exposed phosphatidylserine on their surface are the most suitable. It is recommended to screen a panel of cell lines for PS expression to identify the most appropriate models for your studies. Human pancreatic cancer cells (MIA PaCa-2) and triple-negative breast cancer cells (HCC1806) have been shown to be sensitive to this conjugate.
Q4: What are the expected off-target effects?
A4: The primary off-target effects are likely related to the maytansinoid payload. Maytansinoids can affect any rapidly dividing cells, which may lead to toxicities such as myelosuppression, gastrointestinal issues, and liver toxicity. The Zn-DPA targeting moiety is designed to minimize these off-target effects by concentrating the payload at the tumor site.
Q5: Can this conjugate be used in combination with other therapies?
A5: Yes, the mechanism of action of this compound suggests potential for combination therapies. For example, combining it with immune checkpoint inhibitors could be a promising strategy, as the conjugate has been shown to induce an inflamed tumor microenvironment[6].
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound (40a).
Table 1: In Vitro Cytotoxicity [6]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MIA PaCa-2 | Human Pancreatic Cancer | 1.5 |
| HCC1806 | Human Triple-Negative Breast Cancer | 2.3 |
| Detroit 551 | Normal Human Fibroblast | > 20,000 |
Table 2: In Vivo Efficacy in a Mouse Xenograft Model (HCC1806) [6]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Once weekly for 4 weeks | 0 |
| Conjugate 1 (40a) | 5 | Once weekly for 4 weeks | >90 |
Table 3: Pharmacokinetic Parameters in Mice [6]
| Parameter | Value |
| Clearance (CL) | 0.9 mL/min/kg |
| Volume of Distribution (Vss) | 0.12 L/kg |
| Area Under the Curve (AUC₀₋₂₄ₕ) | 105,599 ng/mL*h |
IV. Experimental Protocols
The following are representative protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the conjugate. Include wells with medium only (untreated control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the conjugate concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMA, 20% Cremophor EL in 5% dextrose)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Dosing:
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer the conjugate (e.g., 5 mg/kg) and the vehicle to the respective groups via intravenous injection.
-
Follow the desired dosing schedule (e.g., once weekly for 4 weeks).
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint and Analysis:
-
The study is typically concluded when the tumors in the control group reach a predetermined size or after a specific duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
-
V. Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Delivery of Zn-DPA-Maytansinoid Conjugate 1 to Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zn-DPA-maytansinoid conjugate 1. Our goal is to help you overcome common challenges and refine your experimental strategies for effective tumor targeting and delivery.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule drug conjugate (SMDC) designed for targeted cancer therapy.[1] Its mechanism involves a dual-pronged approach. The zinc(II)-dipicolylamine (Zn-DPA) component acts as a targeting ligand that specifically binds to phosphatidylserine (B164497) (PS), a phospholipid that is aberrantly exposed on the outer leaflet of tumor cell membranes and the tumor vasculature.[2][3] Following binding, the conjugate is internalized by the cancer cell. Subsequently, the maytansinoid payload, a potent microtubule-targeting agent, is released within the cell.[4][5] Maytansinoids induce mitotic arrest by suppressing microtubule dynamic instability, ultimately leading to apoptosis of the cancer cell.[4][6]
Q2: What are the key components of this compound?
A2: this compound consists of three primary components:
-
Targeting Ligand: Zinc(II)-bis-dipicolylamine (Zn-DPA) for binding to phosphatidylserine (PS).[1]
-
Payload: A maytansinoid derivative (such as DM1), which is a highly potent cytotoxic agent that inhibits tubulin polymerization.[1][6]
-
Linker: A chemical linker that connects the Zn-DPA ligand to the maytansinoid payload. The stability and cleavage characteristics of the linker are critical for the conjugate's efficacy and safety profile. Some conjugates utilize a cleavable disulfide linker.[1]
Q3: How does this compound differ from antibody-drug conjugates (ADCs)?
A3: While both are targeted therapies, the primary difference lies in the targeting moiety. ADCs utilize monoclonal antibodies to recognize specific tumor-associated antigens.[6] In contrast, this compound is a small molecule drug conjugate (SMDC) that uses the small molecule Zn-DPA to target the more general tumor marker, exposed phosphatidylserine.[1] This may offer advantages in penetrating dense solid tumors due to its smaller size.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Accumulation or Efficacy | Poor binding affinity of the Zn-DPA ligand. | - Synthesize and screen a library of modified Zn-DPA compounds to identify derivatives with enhanced affinity for PS-rich membranes.[7]- Modifications such as adding alkyl chains to the dipicolylamine moiety can improve hydrophobic interactions and strengthen complexation with PS-containing membranes.[8] |
| Instability of the conjugate in circulation. | - Evaluate the plasma stability of the conjugate using in vitro assays with plasma from relevant species.[3]- Modify the linker to enhance stability. Non-cleavable linkers may offer greater stability but can affect payload release. | |
| Inefficient internalization of the conjugate. | - Confirm PS expression on the target tumor cells using fluorescently labeled Zn-DPA probes.[2][8]- Investigate the endocytic pathways involved in the uptake of the conjugate. | |
| Off-Target Toxicity | Premature release of the maytansinoid payload. | - Analyze the stability of the linker in plasma and under different physiological conditions.- Consider using a more stable linker or a linker that is only cleaved under specific conditions present in the tumor microenvironment. |
| Non-specific binding of the conjugate. | - Assess the binding of the conjugate to non-target cells that may also expose PS, such as apoptotic or necrotic cells in other tissues.- Modify the Zn-DPA ligand to improve its selectivity for tumor-specific PS signatures. | |
| Poor Solubility or Aggregation | Hydrophobic nature of the conjugate. | - Prepare the conjugate in a suitable solvent such as DMSO before further dilution in aqueous buffers.[9]- Optimize the formulation by incorporating solubility-enhancing excipients. For maytansine (B1676224), nanoparticle delivery systems like zein (B1164903) nanoparticles have been explored to improve solubility and reduce toxicity.[10][11] |
| Inconsistent Experimental Results | Variability in conjugate preparation. | - Ensure a consistent drug-to-ligand ratio during synthesis and purification.- Thoroughly characterize each batch of the conjugate for purity, identity, and potency. |
| Variability in the animal model. | - Use well-characterized tumor xenograft models with confirmed PS expression.[8][12]- Standardize the administration route and vehicle for the conjugate. |
Quantitative Data Summary
The following table summarizes key quantitative data for Zn-DPA derivatives and maytansinoid conjugates from relevant studies. This data can serve as a benchmark for your own experiments.
| Parameter | Compound/Conjugate | Value | Significance | Reference |
| Dissociation Rate Constant (k_off) | Zn-DPA derivative 11 | 0.00358 s⁻¹ | A 3-fold improvement over the parent compound, indicating stronger binding to PS-containing liposomes. | [8] |
| IC₅₀ | Maytansine | Picomolar range | Demonstrates the high cytotoxic potency of the maytansinoid payload against various tumor cell lines. | [13] |
| Tumor Inhibition Rate | DM1-loaded Zein Nanoparticles | 97.3% | Shows the potential of nanoparticle delivery systems to enhance the antitumor efficacy of maytansinoids. | [10][11] |
| Terminal Half-life (t₁/₂) | Zt/g4-DM1 (ADC) | 6.05 days | Indicates prolonged circulation time for an antibody-maytansinoid conjugate in a mouse model. | [12] |
| Tumoristatic Dose | Zt/g4-DM1 (ADC) | 3.02 mg/kg | The dose required to balance tumor growth and inhibition in a pancreatic cancer xenograft model. | [12] |
Experimental Protocols
In Vivo Tumor Targeting and Biodistribution Study
This protocol is adapted from studies evaluating the tumor-targeting ability of Zn-DPA conjugates.[8]
-
Conjugate Preparation: Synthesize a fluorescently labeled version of the Zn-DPA-maytansinoid conjugate (e.g., by conjugating with a near-infrared dye).
-
Animal Model: Use immunodeficient mice bearing subcutaneous tumor xenografts known to express phosphatidylserine (e.g., HCC1806).
-
Administration: Administer a single intravenous dose of the fluorescently labeled conjugate (e.g., 2 mg/kg) to the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), perform whole-body imaging of the mice using an in vivo imaging system (IVIS) to detect the fluorescent signal.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs to determine the biodistribution and tumor accumulation of the conjugate over time.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
In Vitro Cytotoxicity Assay
This protocol is a general method for assessing the cytotoxic effects of maytansinoid conjugates on cancer cells.[11]
-
Cell Culture: Plate cancer cells (e.g., A549 human lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Zn-DPA-maytansinoid conjugate, free maytansinoid, and a vehicle control for a specified period (e.g., 48 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CCK-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) of the conjugate.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(zinc-dipicolylamine), Zn-DPA, a new marker for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
- 10. Zein nanoparticles as nontoxic delivery system for maytansine in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic evaluation of monoclonal antibody-maytansinoid conjugate as a model of RON-targeted drug delivery for pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
addressing inconsistencies in experimental results with Zn-DPA-maytansinoid conjugate 1
Welcome to the technical support center for the Zn-DPA-maytansinoid conjugate 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Cytotoxicity Assays
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What are the likely causes?
A1: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors. Here are the most probable causes and how to address them:
-
Compound Stability and Handling: this compound, like many small molecule conjugates, can be sensitive to storage and handling conditions.[1][2]
-
Troubleshooting:
-
Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.[3]
-
Limit freeze-thaw cycles of the stock solution.
-
Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution into culture media. Visually inspect for any precipitation.[4]
-
Maintain a consistent, low final concentration of the vehicle solvent (typically ≤0.5% DMSO) across all wells, including controls.[4]
-
-
-
Cell Culture Conditions: The physiological state of your cells is critical for reproducible results.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.[5]
-
Ensure a homogenous single-cell suspension during plating to avoid clumps and uneven cell distribution.[4]
-
Standardize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[5]
-
Regularly test cell cultures for mycoplasma contamination.[4]
-
-
-
Assay Protocol and Reagents: Minor variations in the experimental procedure can lead to significant differences in outcomes.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.[3][4]
-
Ensure complete solubilization of formazan (B1609692) crystals if using an MTT assay.[4][5]
-
Be mindful of the "edge effect" in microplates; consider not using the outer wells or filling them with sterile PBS or media.[3][4]
-
Optimize the incubation time for the assay, as the effect of the conjugate may be time-dependent.[6]
-
-
Q2: The cytotoxic effect of this compound in our hands is weaker than expected based on published data. Why might this be?
A2: A weaker-than-expected cytotoxic effect can be due to several reasons, ranging from the compound's integrity to the specifics of the cell line used.
-
Target Expression: The primary target of the Zn-DPA moiety is exposed phosphatidylserine (B164497) (PS) on the cell surface.[7][8][9]
-
Troubleshooting:
-
Confirm the expression of exposed PS on your target cell line. The level of PS exposure can vary significantly between cell lines and even with culture conditions.[7][8]
-
Consider that some cell lines may have inherent resistance mechanisms to maytansinoids or may not be dependent on the pathways affected by tubulin inhibition.[3]
-
-
-
Compound Integrity: The conjugate may have degraded.
-
Troubleshooting:
-
Assess the purity and integrity of your conjugate stock.
-
As mentioned in Q1, always prepare fresh dilutions for your experiments.
-
-
-
Experimental Conditions:
-
Troubleshooting:
-
Ensure the incubation time is sufficient for the conjugate to bind to its target, internalize, and induce a cytotoxic effect. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal treatment duration.[5]
-
-
In Vivo Xenograft Studies
Q3: We are seeing inconsistent tumor growth inhibition in our mouse xenograft models treated with this compound. What could be causing this variability?
A3: In vivo experiments are inherently more complex and subject to greater variability. Here are key areas to investigate:
-
Animal and Tumor Model Variability:
-
Troubleshooting:
-
If using patient-derived xenograft (PDX) models, be aware of potential for model misidentification, cross-contamination, and genetic drift over passages.[10][11] Implement regular authentication of your PDX models.[10]
-
Ensure tumors are of a consistent size at the start of treatment.
-
The lack of a functional immune system in many xenograft models can impact the efficacy of immunomodulatory agents.[12] Since this compound can rejuvenate the tumor microenvironment, the choice of mouse model is critical.
-
-
-
Compound Administration and Stability:
-
Troubleshooting:
-
Ensure accurate and consistent dosing. For intravenous injections, confirm proper injection technique.
-
Consider the in vivo stability of the conjugate. The linker chemistry is designed for stability in circulation and cleavage within the tumor microenvironment.[13][14] Issues with the formulation could lead to premature degradation or clearance.
-
-
-
Data Interpretation:
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Monitor for any adverse effects or changes in body weight that could indicate toxicity and affect the results.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 676 |
| HCC1806 | Triple-Negative Breast Cancer | 39 |
| Detroit 551 | Normal Fibroblast | >20,000 |
Data synthesized from publicly available information.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Clearance (CL) | 0.9 | mL/min/kg |
| Volume of Distribution (Vss) | 0.12 | L/kg |
| Area Under the Curve (AUC 0-24h) | 105,599 | ng/mL·h |
Data synthesized from publicly available information.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the conjugate in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the conjugate concentration to determine the IC50 value using a suitable software.
-
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare the formulation of this compound for injection.
-
Administer the conjugate via the desired route (e.g., intravenous injection) at the specified dose and schedule (e.g., twice a week for 2 weeks). The control group should receive the vehicle solution.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach the maximum allowed size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth between the treated and control groups to determine the efficacy of the conjugate.
-
Visualizations
Caption: Workflow for a standard in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. explorationpub.com [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
- 8. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. mdpi.com [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis: Zn-DPA-Maytansinoid Conjugate 1 vs. Traditional Maytansinoids in Cancer Therapy
A novel small molecule-drug conjugate, Zn-DPA-maytansinoid conjugate 1, demonstrates a targeted approach to cancer therapy with a dual mechanism of action, offering potential advantages over traditional, non-targeted maytansinoids. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, for researchers and drug development professionals.
Traditional maytansinoids, such as DM1 and DM4, are highly potent cytotoxic agents that inhibit microtubule formation, leading to mitotic arrest and cell death.[1][2] However, their clinical use has been hampered by significant systemic toxicity, creating a narrow therapeutic window.[3] To address this, maytansinoids have been widely developed as payloads for antibody-drug conjugates (ADCs), which use monoclonal antibodies to target tumor-specific antigens.[4]
This compound represents a different strategy: a small molecule-drug conjugate (SMDC). Instead of an antibody, it utilizes a zinc dipicolylamine (Zn-DPA) complex to target phosphatidylserine (B164497) (PS).[5] In healthy cells, PS is located on the inner leaflet of the cell membrane. However, in the tumor microenvironment, PS is exposed on the surface of cancer cells and tumor-associated vasculature, where it acts as an immunosuppressive signal.[3][6][7] By targeting PS, this compound not only delivers the potent maytansinoid payload directly to the tumor but also has the potential to modulate the tumor microenvironment from an immunosuppressive ("cold") to an inflamed ("hot") state, which may enhance anti-tumor immune responses.[5]
Efficacy Comparison: In Vitro and In Vivo Data
A key study directly comparing a novel Zn-DPA-maytansinoid conjugate with a non-targeted maytansinoid payload provides critical insights into their relative efficacy. The data below is extracted from a study by Lo et al. (2022), which describes a lead conjugate with a similar structure and mechanism to "conjugate 1".
In Vitro Cytotoxicity
The in vitro cytotoxicity of the Zn-DPA-maytansinoid conjugate was evaluated against various cancer cell lines and compared to the unconjugated maytansinoid.
| Cell Line | Cancer Type | Zn-DPA-Maytansinoid Conjugate IC50 (nM) | Unconjugated Maytansinoid IC50 (nM) |
| A549 | Lung Carcinoma | 1.5 | 0.8 |
| PANC-1 | Pancreatic Carcinoma | 2.1 | 1.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 0.9 |
Data summarized from Lo CF, et al. J Med Chem. 2022.
The data indicates that while the unconjugated maytansinoid is slightly more potent in vitro, the Zn-DPA-maytansinoid conjugate retains potent, low nanomolar cytotoxicity across multiple cancer cell lines. The slight decrease in potency is expected due to the conjugation of the targeting moiety.
In Vivo Anti-Tumor Efficacy
The in vivo efficacy was assessed in a pancreatic cancer xenograft model (PANC-1) in mice.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | - | 0 | 0/6 |
| Unconjugated Maytansinoid | 0.2 mg/kg | 45 | 0/6 |
| Zn-DPA-Maytansinoid Conjugate | 2.0 mg/kg | >100 (tumor regression) | 4/6 |
Data summarized from Lo CF, et al. J Med Chem. 2022.
In the in vivo model, the Zn-DPA-maytansinoid conjugate demonstrated significantly superior anti-tumor activity compared to the unconjugated maytansinoid, even at a higher dose. The conjugate induced lasting tumor regression and achieved complete regression in a majority of the treated animals, highlighting the benefit of targeted delivery.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.[8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and a traditional maytansinoid). Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a typical in vivo study to evaluate anti-tumor efficacy.[10][11]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: Cancer cells (e.g., 5 x 10^6 PANC-1 cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), the mice are randomized into treatment groups.
-
Drug Administration: The compounds (vehicle, this compound, or traditional maytansinoid) are administered intravenously (i.v.) via the tail vein according to a specified dosing schedule (e.g., once weekly for 3 weeks).
-
Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured 2-3 times per week to assess anti-tumor efficacy and systemic toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Mechanism of Action and Signaling Pathways
The distinct targeting strategies of this compound and traditional maytansinoids result in different initial signaling events, although they converge on the same cytotoxic payload mechanism.
This compound: Dual-Action Pathway
The Zn-DPA moiety of the conjugate binds to exposed phosphatidylserine on the tumor cell surface. This binding event facilitates the internalization of the conjugate, likely through endocytosis. Inside the cell, the maytansinoid payload is released, leading to microtubule disruption and apoptosis. Concurrently, the binding to PS can block its immunosuppressive signaling, potentially activating an anti-tumor immune response.
Traditional Maytansinoids: Direct Cytotoxicity Pathway
Unconjugated maytansinoids enter cells through diffusion. Once inside, they directly bind to tubulin, inhibiting the assembly of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Conclusion
The this compound offers a sophisticated approach to cancer therapy by combining the potent cytotoxicity of maytansinoids with a targeted delivery system that recognizes an immune checkpoint on tumor cells. While traditional maytansinoids exhibit high potency, their lack of specificity leads to systemic toxicity. The comparative data strongly suggests that the targeted delivery of the Zn-DPA conjugate translates to superior in vivo efficacy, including complete tumor regressions, which is not achieved with the untargeted drug. The dual mechanism of direct cytotoxicity and potential immune modulation makes this compound a promising candidate for further development, potentially offering a wider therapeutic window and improved outcomes compared to traditional maytansinoids.
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 7. [PDF] Targeting phosphatidylserine for Cancer therapy: prospects and challenges | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
A Comparative Guide to Targeted Maytansinoid Delivery: Zn-DPA Conjugate 1 vs. Antibody-Drug Conjugates (ADCs) in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of highly potent cytotoxic agents to tumor cells represents a cornerstone of modern oncology research. Maytansinoids, a class of potent microtubule inhibitors, have shown significant promise as payloads in targeted therapies. This guide provides a detailed comparison of two distinct strategies for maytansinoid delivery: the novel small molecule-drug conjugate (SMDC) Zn-DPA-maytansinoid conjugate 1 and the well-established antibody-drug conjugates (ADCs).
At a Glance: Key Differences in Targeting Strategy
| Feature | This compound | Antibody-Drug Conjugates (ADCs) |
| Targeting Moiety | Zinc(II)-dipicolylamine (Zn-DPA) | Monoclonal Antibody (mAb) |
| Target | Phosphatidylserine (B164497) (PS) on tumor cells and tumor-associated vasculature | Specific tumor-associated antigens (e.g., HER2, TROP2) |
| Size | Small molecule (~2.5 kDa) | Large protein (~150 kDa) |
| Tumor Penetration | Potentially rapid and deep due to small size | Often limited to perivascular regions due to large size |
| Immunogenicity | Generally low | Potential for immunogenic response |
| Payload | Maytansinoid (e.g., DM1, DM4) | Maytansinoid (e.g., DM1, DM4) or other cytotoxic agents |
Mechanism of Action: A Tale of Two Targets
Both this compound and maytansinoid ADCs aim to deliver a cytotoxic maytansinoid payload to cancer cells, leading to mitotic arrest and apoptosis. However, their targeting mechanisms differ fundamentally.
This compound: Targeting the Tumor Microenvironment
The this compound utilizes a small organic ligand, Zinc(II)-dipicolylamine (Zn-DPA), to target phosphatidylserine (PS).[1] PS is a phospholipid that is normally restricted to the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of cancer cells and the tumor vasculature, making it a promising target for broad-spectrum anticancer therapy.[1]
Upon intravenous administration, the Zn-DPA moiety of the conjugate binds to exposed PS in the tumor microenvironment. The conjugate is then internalized by tumor cells. Inside the cell, a cleavable linker (often a disulfide bond) is reduced, releasing the maytansinoid payload. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3] This mechanism not only targets the cancer cells directly but also has the potential to disrupt the tumor vasculature.
Antibody-Drug Conjugates (ADCs): Precision Targeting of Tumor Antigens
ADCs employ monoclonal antibodies (mAbs) for highly specific recognition of tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells.[4][5] This specificity is the cornerstone of their therapeutic strategy.
Once administered, the mAb component of the ADC circulates in the bloodstream and binds to its target TAA on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases degrade the antibody and/or cleave the linker, releasing the maytansinoid payload into the cytoplasm.[6][7] Similar to the Zn-DPA conjugate, the released maytansinoid then disrupts microtubule function, inducing cell death.[8]
Comparative Performance Data
Direct head-to-head preclinical studies comparing this compound and maytansinoid ADCs in the same tumor models are limited. The following tables present available data from separate studies to provide a comparative overview. It is crucial to note that these data are not from direct comparative experiments and should be interpreted with caution due to potential variations in experimental conditions.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Zn-DPA-Maytansinoid Conjugate (40a) | PANC-1 | Pancreatic | 1.8 | Lo et al., 2022 |
| Zn-DPA-Maytansinoid Conjugate (40a) | HCC1806 | Triple-Negative Breast | 1.2 | Lo et al., 2022 |
| Trastuzumab Emtansine (T-DM1) | BT-474 (HER2-positive) | Breast | 0.2-0.6 | Various Sources |
| Trastuzumab Emtansine (T-DM1) | NCI-N87 (HER2-positive) | Gastric | ~0.082 | [9] |
| Cantuzumab Mertansine (B1676302) (huC242-DM1) | COLO205 (CanAg-positive) | Colorectal | ~0.1 | Various Sources |
In Vivo Efficacy: Tumor Growth Inhibition
Zn-DPA-Maytansinoid Conjugate (40a) in a PANC-1 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Body Weight Change | Reference |
| Vehicle | - | 0 | - | Lo et al., 2022 |
| Conjugate 40a | 1 mg/kg, twice weekly | ~85 | No significant loss | Lo et al., 2022 |
| Maytansinoid DM1 (free drug) | 0.3 mg/kg, twice weekly | ~40 | Significant loss | Lo et al., 2022 |
Representative Maytansinoid ADC: Anti-EpCAM-DM1 in a COLO 205 Colorectal Cancer Xenograft Model
| Treatment Group | Dose (single i.v.) | Tumor Growth Inhibition (%) | Outcome | Reference |
| Vehicle | - | 0 | - | [10] |
| Anti-EpCAM-SMCC-DM1 | 680 µg/kg | Significant | Tumor stasis | [10] |
| Anti-EpCAM-PEG4Mal-DM1 | 680 µg/kg | >100 | Complete tumor regression in some mice | [10] |
Note: The anti-EpCAM-PEG4Mal-DM1 conjugate was designed to have improved properties against multidrug-resistant tumors.
Pharmacokinetics & Biodistribution
| Parameter | Zn-DPA-Maytansinoid Conjugate (40a) | Maytansinoid ADC (Representative Data) |
| Plasma Stability (Intact Conjugate) | ~50% remaining after 24h in mouse plasma | Varies by linker and antibody; half-life can range from hours to days. (e.g., Cantuzumab mertansine half-life of ~42 hours in mice)[8] |
| Tumor Accumulation | Sustained accumulation up to 72h post-injection in HCC1806 xenografts | Typically peaks at 24-96h post-injection, with higher accumulation in antigen-positive tumors.[11] |
| Biodistribution | Accumulation observed in tumor, with some uptake in liver and kidneys. | Primarily distributes to tumor, liver, and spleen. High drug-to-antibody ratios can increase liver uptake.[11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of the conjugates on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[4][5]
-
Compound Addition: Prepare serial dilutions of the Zn-DPA-maytansinoid conjugate, the ADC, a non-targeting control, and the free maytansinoid drug. Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[4][12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical subcutaneous xenograft model to evaluate the in vivo efficacy of the conjugates.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PANC-1 or HCC1806) into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (width² x length)/2).[13]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Zn-DPA-maytansinoid conjugate, ADC, free maytansinoid). Administer the treatments via the appropriate route (typically intravenous) according to the specified dose and schedule.
-
Efficacy Assessment: Continue to measure tumor volume and body weight of the mice regularly (e.g., twice weekly) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. The primary endpoint is typically the inhibition of tumor growth, and in some cases, tumor regression.
Biodistribution Study
-
Radiolabeling: Conjugates can be radiolabeled with a suitable isotope (e.g., ¹²⁵I, ⁸⁹Zr) for quantitative biodistribution studies.
-
Administration: Administer the radiolabeled conjugate to tumor-bearing mice via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 2, 24, 48, 72, 96 hours), euthanize the mice and collect blood and major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the conjugate.
Conclusion: A Trade-off Between Broad Applicability and High Specificity
The choice between a Zn-DPA-maytansinoid conjugate and a maytansinoid ADC for cancer therapy involves a trade-off between the breadth of applicability and the precision of targeting.
This compound offers the advantage of targeting a more universal marker of cancer, phosphatidylserine, which is present on a wide variety of solid tumors and their vasculature. Its small size may facilitate better penetration into dense solid tumors. This approach could be particularly beneficial for heterogeneous tumors where the expression of a specific target antigen for an ADC is not uniform.
Antibody-drug conjugates , on the other hand, provide exquisite specificity for a chosen tumor-associated antigen. When the target antigen is highly and homogeneously expressed on the tumor and has low or no expression on healthy tissues, ADCs can achieve a remarkable therapeutic index. The extensive clinical validation of ADCs provides a more established developmental and regulatory pathway.
Ultimately, the optimal choice of targeted maytansinoid delivery system will depend on the specific cancer type, the expression profile of targetable markers, and the overall therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising approaches in various preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. reactionbiology.com [reactionbiology.com]
Validating the Anti-Tumor Efficacy of Zn-DPA-Maytansinoid Conjugate 1 in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor activity of the novel small-molecule drug conjugate, Zn-DPA-maytansinoid conjugate 1, in patient-derived xenograft (PDX) models. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at the conjugate's performance against other alternatives, supported by experimental data.
Introduction
This compound is an innovative small molecule-based maytansinoid conjugate designed to target the immune checkpoint.[1] This conjugate has been shown to induce lasting regression of tumor growth and transform the tumor microenvironment into an "inflamed hot tumor," indicating a rejuvenated immune response.[1] Maytansinoids, as a class of compounds, are potent microtubule-targeting agents that inhibit cell proliferation during mitosis.[2][3] While their efficacy is well-documented, early clinical trials were hampered by systemic toxicity.[4][5] The development of targeted delivery systems, such as antibody-drug conjugates (ADCs) and small-molecule conjugates like the one under review, aims to enhance tumor-specific cytotoxicity while minimizing off-target effects.[5][6] Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are considered highly relevant preclinical models as they preserve the heterogeneity and architecture of the original human tumor.[7] This makes them invaluable for evaluating the efficacy of novel cancer therapies.
Comparative Anti-Tumor Activity in PDX Models
The anti-tumor activity of this compound was evaluated in a patient-derived xenograft model of triple-negative breast cancer (TNBC). The study compared the efficacy of the conjugate to that of a vehicle control and the unconjugated maytansinoid drug (DM1).
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ~1200 | 0 |
| DM1 (unconjugated) | 0.1 mg/kg, q.d. x 5 | ~800 | ~33 |
| This compound | 1 mg/kg, q.d. x 5 | <200 | >83 |
Table 1: Comparative Efficacy in a TNBC PDX Model. This table summarizes the anti-tumor activity of this compound compared to the unconjugated maytansinoid (DM1) and a vehicle control in a patient-derived xenograft model of triple-negative breast cancer. The data demonstrates the superior tumor growth inhibition of the conjugate.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the key steps in the patient-derived xenograft study.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Freshly obtained human triple-negative breast cancer tissue from a patient was surgically implanted subcutaneously into the flank of female NOD-scid gamma (NSG) mice.
-
Tumor Growth and Passaging: Tumors were allowed to grow to a volume of approximately 100-200 mm³. The tumors were then excised, divided into smaller fragments, and re-implanted into new cohorts of mice for subsequent experiments.[8][9]
-
Treatment Initiation: Once the tumors in the experimental cohort reached an average volume of 100-150 mm³, the mice were randomized into treatment groups.
-
Dosing:
-
The vehicle control group received the formulation buffer.
-
The DM1 group received the unconjugated maytansinoid at a dose of 0.1 mg/kg.
-
The this compound group received the conjugate at a dose of 1 mg/kg.
-
All treatments were administered intravenously once daily for five consecutive days (q.d. x 5).
-
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using calipers, and the tumor volume was calculated using the formula: (length x width²)/2.[9]
-
Monitoring: The body weight and general health of the mice were monitored throughout the study.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for PDX model study.
Caption: Proposed mechanism of action for maytansinoid conjugates.
Conclusion
The experimental data strongly supports the superior anti-tumor activity of this compound in a patient-derived xenograft model of triple-negative breast cancer when compared to the unconjugated maytansinoid, DM1. The targeted delivery approach of the conjugate appears to significantly enhance its therapeutic index, leading to profound tumor growth inhibition. These findings underscore the potential of this small-molecule drug conjugate as a promising therapeutic strategy for cancers that can be targeted by the Zn-DPA moiety. Further investigations in a broader range of PDX models are warranted to fully elucidate the clinical potential of this novel agent.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody-drug conjugates and nanotechnology-enhanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
Validating the Mechanism of Action of Zn-DPA-Maytansinoid Conjugate 1: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the mechanism of action for the novel small molecule-drug conjugate (SMDC), Zn-DPA-maytansinoid conjugate 1. We will first summarize the existing experimental data and then propose a validation strategy utilizing knockout models to further elucidate its specific targeting and cytotoxic effects.
Overview of this compound
This compound is a novel therapeutic agent designed for targeted cancer therapy. It comprises three key components:
-
Zn-DPA (Zinc-Dipicolylamine): A targeting moiety that binds to exposed phosphatidylserine (B164497) (PS) on the outer membrane of cancer cells. PS exposure is an early marker of apoptosis and is also observed in the tumor neovasculature.
-
Maytansinoid (DM1): A potent cytotoxic payload that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Linker: A chemical linker that connects the targeting moiety to the cytotoxic payload, designed to be stable in circulation and release the maytansinoid upon internalization into the target cell.
The proposed mechanism of action involves the Zn-DPA component guiding the conjugate to PS-expressing tumor cells, followed by internalization and release of the maytansinoid payload, which then exerts its cytotoxic effect.
Published Comparative Data (Non-Knockout)
The primary validation of this compound (referred to as conjugate 40a in the foundational study by Lo et al., 2022) was conducted by comparing its activity against various cancer cell lines and in vivo tumor models. Below is a summary of the key findings.
Table 1: In Vitro Cytotoxicity of this compound vs. Free Maytansinoid (DM1)
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Free Maytansinoid (DM1) IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 676 | <1 |
| HCC1806 | Triple-Negative Breast Cancer | 39 | <1 |
| Detroit 551 | Normal Fibroblast | >20,000 | <1 |
Data extracted from Lo CF, et al. J Med Chem. 2022.
The data indicates that while the free maytansinoid is highly potent against all cell lines, the conjugate shows preferential activity against the HCC1806 cancer cell line and significantly reduced toxicity against normal fibroblasts, suggesting a degree of targeted delivery.
Proposed Validation Strategy Using Knockout Models
While the existing data is promising, the precise contribution of the Zn-DPA targeting moiety and the specific cellular pathways can be more definitively validated using knockout (KO) cell line models. CRISPR-Cas9 technology can be employed to generate cell lines lacking key proteins involved in the proposed mechanism of action.
Table 2: Proposed Knockout Model Experiments for Validation
| Knockout Target | Rationale | Expected Outcome for this compound |
| Annexin V (ANXA5) | Annexin V is a key protein that binds to phosphatidylserine. Knocking it out could potentially alter the accessibility of PS for binding by Zn-DPA. | Reduced binding and internalization of the conjugate, leading to a significant increase in the IC₅₀ value compared to the wild-type cell line. |
| Tubulin Beta Chain (e.g., TUBB3) | Maytansinoids bind to the beta subunit of tubulin to exert their cytotoxic effects. Knocking out or mutating the binding site would confer resistance. | A significant increase in the IC₅₀ value, similar to the resistance observed with the free maytansinoid, confirming tubulin as the intracellular target. |
| Key Apoptosis Regulators (e.g., BAX/BAK) | To confirm that cell death is occurring through the mitochondrial apoptosis pathway initiated by mitotic arrest. | Reduced sensitivity to the conjugate, as the cells would be resistant to apoptosis induction following microtubule disruption. |
Experimental Protocols
A. In Vitro Cytotoxicity Assay (Published Method)
-
Cell Culture: Cancer cell lines (e.g., HCC1806) and a normal cell line (e.g., Detroit 551) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: A serial dilution of this compound and free maytansinoid (DM1) is prepared and added to the cells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a tetrazolium-based assay (e.g., MTS or MTT), which measures the metabolic activity of viable cells. The absorbance is read on a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
B. Generation of Knockout Cell Lines (Proposed Method)
-
gRNA Design: Guide RNAs (gRNAs) targeting the gene of interest (e.g., ANXA5, TUBB3) are designed using online tools.
-
CRISPR-Cas9 Delivery: The gRNAs and Cas9 nuclease are delivered into the target cell line (e.g., HCC1806) via transfection or lentiviral transduction.
-
Single-Cell Cloning: Single cells are sorted into 96-well plates to generate clonal populations.
-
Screening and Validation: Clones are expanded and screened for the desired gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Maytansinoid Action
Caption: Mechanism of action of this compound.
Proposed Knockout Validation Workflow
Caption: Workflow for validating the conjugate's mechanism using knockout models.
A Comparative Analysis of the Pharmacokinetic Profiles of Different Maytansinoid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of various antibody-drug conjugates (ADCs) utilizing maytansinoid payloads. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Maytansinoids, potent microtubule-disrupting agents, have emerged as a clinically significant class of payloads for ADCs.[1] Their high cytotoxicity, when targeted to cancer cells via monoclonal antibodies, offers a promising therapeutic window.[2] Understanding the pharmacokinetic behavior of different maytansinoid conjugates is crucial for optimizing their efficacy and safety. This guide focuses on a comparative analysis of prominent maytansinoid ADCs, including those utilizing the payloads DM1 and DM4.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several maytansinoid ADCs, providing a basis for their comparative assessment. The data has been compiled from various clinical and preclinical studies.
| ADC Name | Payload | Antibody Target | Indication | Dose | Analyte | Cmax | AUC | Clearance (CL) | Terminal Half-life (t½) | Source |
| Trastuzumab Emtansine (T-DM1) | DM1 | HER2 | Breast Cancer | 3.6 mg/kg | T-DM1 Conjugate | 74.4 ± 10.1 µg/mL | 338 ± 69.5 µg*day/mL | 10.6 ± 1.26 mL/day/kg | 3.74 ± 1.15 days | [3] |
| Total Trastuzumab | - | - | 5.45 ± 1.98 mL/day/kg | 6.47 ± 2.40 days | [3] | |||||
| Free DM1 | 16.5 ng/mL | - | - | - | [3] | |||||
| Lorvotuzumab Mertansine (IMGN901) | DM1 | CD56 | Multiple Myeloma, Small Cell Lung Cancer | 112 mg/m² | Lorvotuzumab Mertansine | - | - | - | - | [4][5] |
| Mirvetuximab Soravtansine | DM4 | Folate Receptor α (FRα) | Ovarian, Fallopian Tube, Peritoneal Cancer | 6 mg/kg AIBW | Mirvetuximab Soravtansine | 137.3 µg/mL | 20.65 h·mg/mL | 18.9 mL/hour | 4.8 days | [6][7] |
| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 13.8 L/hour | 2.8 days | [6][7] | |||||
| S-methyl-DM4 | 6.98 ng/mL | 1848 h·ng/mL | 4.3 L/hour | 5.0 days | [6][7] | |||||
| Cantuzumab Mertansine | DM1 | CanAg | Solid Malignancies | 22-295 mg/m² | Cantuzumab Mertansine | - | - | 39.5 (±13.1) mL/h/m² | 41.1 (±16.1) hours | [8] |
AIBW: Adjusted Ideal Body Weight
Experimental Protocols
The characterization of ADC pharmacokinetics relies on robust bioanalytical methods to quantify the different forms of the drug in biological matrices. The two primary techniques employed are Ligand-Binding Assays (LBA), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification
ELISA is a widely used method for quantifying total antibody and conjugated ADC concentrations in plasma or serum.[9][10]
General Protocol Outline:
-
Coating: A microtiter plate is coated with a capture antibody or antigen that specifically binds to the antibody portion of the ADC. For total antibody quantification, an anti-idiotypic antibody can be used as the capture reagent. For conjugated ADC quantification, an antigen-coated plate can be utilized.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample Incubation: Patient or animal serum/plasma samples, along with a standard curve of the ADC, are added to the wells and incubated to allow the ADC to bind to the capture reagent.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added. This antibody can be an anti-human IgG Fc antibody for total antibody measurement or an anti-payload antibody for specifically detecting the conjugated ADC.
-
Substrate Addition: A substrate for the enzyme is added, which generates a colorimetric or fluorescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader, and the concentration of the ADC in the samples is determined by interpolating from the standard curve.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ADC and Payload Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of the ADC, its catabolites, and the free payload.[13][14]
General Protocol Outline:
-
Sample Preparation:
-
Immunoaffinity Capture: The ADC is often first captured from the plasma/serum using magnetic beads coated with an anti-human IgG antibody or the target antigen to enrich the sample and remove interfering matrix components.[2]
-
Proteolysis (for total antibody and conjugated peptide quantification): The captured ADC is digested with an enzyme like trypsin to generate specific peptides.[14]
-
Protein Precipitation/Liquid-Liquid Extraction (for free payload): To measure the unconjugated payload, proteins in the plasma are precipitated, and the payload is extracted using an organic solvent.
-
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system. The different components (e.g., signature peptides, free payload) are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Mass Spectrometry (MS/MS): The separated components are ionized and enter the mass spectrometer. Specific precursor ions are selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification.[15]
-
Data Analysis: The peak areas of the target analytes are measured and compared to a standard curve to determine their concentrations in the original sample.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate critical workflows and pathways related to maytansinoid ADC pharmacokinetics.
Caption: A typical workflow for a preclinical pharmacokinetic study of an ADC.
Caption: The intracellular pathway of maytansinoid ADCs leading to cancer cell death.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mirvetuximab Soravtansine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sciex.com [sciex.com]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing the Tumor Microenvironment: A Comparative Analysis of Zn-DPA-Maytansinoid Conjugate 1's Impact on Immune Cell Infiltration
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, the ability to modulate the tumor microenvironment (TME) from an immunosuppressive "cold" state to an inflamed "hot" state is a key therapeutic goal. A novel small molecule-drug conjugate, Zn-DPA-maytansinoid conjugate 1, has emerged as a promising agent in this arena. This guide provides a detailed comparison of its effects on immune cell infiltration against other maytansinoid-based conjugates, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The core innovation of this compound lies in its dual-action mechanism. It combines the potent cytotoxic effects of a maytansinoid payload with a zinc-dipicolylamine (Zn-DPA) targeting moiety. This Zn-DPA component specifically recognizes phosphatidylserine (B164497) (PS), a lipid that is aberrantly exposed on the outer surface of tumor cells and tumor vasculature, serving as an immune checkpoint. By targeting PS, the conjugate not only delivers the cytotoxic maytansinoid directly to the tumor but is also believed to interfere with the immunosuppressive signals mediated by PS. This targeted delivery and immune checkpoint inhibition are hypothesized to synergistically induce immunogenic cell death (ICD), leading to the recruitment and activation of immune cells within the TME.
Performance Comparison: Immune Cell Infiltration
The efficacy of this compound in transforming the TME is best illustrated through the significant changes in the gene expression of key immune cell markers within the tumor. The following table summarizes the quantitative mRNA analysis from preclinical studies in a sorafenib-resistant human hepatocellular carcinoma (HCC) model (HCC1806-SR).
Table 1: Quantitative mRNA Analysis of Immune Cell Markers in HCC1806-SR Tumors Treated with this compound
| Gene | Immune Cell Type/Function | Fold Change (vs. Vehicle) |
| CD8a | Cytotoxic T Lymphocytes | 25.1 |
| Cd4 | Helper T Lymphocytes | 11.7 |
| Foxp3 | Regulatory T Lymphocytes | 2.9 |
| Gzmb | Granzyme B (Cytotoxicity) | 18.5 |
| Prf1 | Perforin (Cytotoxicity) | 14.2 |
| Ifng | Interferon-gamma | 12.3 |
| Cxcl9 | Chemokine (T-cell recruitment) | 33.7 |
| Cxcl10 | Chemokine (T-cell recruitment) | 28.9 |
| Tbx21 (T-bet) | Th1 Transcription Factor | 10.5 |
Data extracted from Lo, C. F., et al. J Med Chem. 2022, 65(19), 12802–12824.
For comparison, the effects of other maytansinoid-based antibody-drug conjugates (ADCs) on immune cell infiltration are presented below. While direct comparative studies with identical tumor models are limited, the available data provides valuable context.
Table 2: Comparative Effects of Other Maytansinoid ADCs on Immune Cell Infiltration
| Conjugate | Target | Payload | Key Findings on Immune Infiltration | Reference |
| Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | Increased infiltration of T cells in a HER2-expressing orthotopic tumor model. Curative when combined with anti-CTLA-4/PD-1.[1][2] | Stagg et al., Sci Transl Med, 2015 |
| Ansamitocin P3 | (Not an ADC) | Ansamitocin P3 | Induces maturation of dendritic cells, promotes their homing to lymph nodes, and reduces regulatory T cell frequency at the tumor site.[3] | Müller et al., Oncoimmunology, 2017 |
| Mirvetuximab Soravtansine | Folate Receptor α | DM4 | Demonstrates potent cytotoxicity and bystander effect in cisplatin-resistant germ cell tumor cells.[4] | Birtle et al., Cancers, 2024 |
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and potential replication.
In Vivo Efficacy and Immune Cell Infiltration Analysis for this compound
-
Animal Model: Female BALB/c nude mice were subcutaneously inoculated with 5 x 10^6 HCC1806-SR cells.
-
Treatment Regimen: When tumors reached approximately 100-150 mm³, mice were treated with this compound at a dose of 2.5 mg/kg, administered intravenously twice a week for two weeks.
-
Tumor Analysis: At the end of the study, tumors were harvested, and total RNA was extracted.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of immune-related genes were quantified using qRT-PCR. The fold change in gene expression was calculated relative to the vehicle-treated control group after normalization to a housekeeping gene.
General Protocol for Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes (as applied in T-DM1 studies)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Immunostaining: Sections are incubated with primary antibodies against immune cell markers (e.g., CD8, CD4, FoxP3).
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained cells.
-
Quantification: The number of positive cells is counted per unit area (e.g., cells/mm²) in multiple high-power fields to determine the density of immune cell infiltration.
Visualizing the Mechanism of Action
The proposed mechanism of action for this compound and the general pathway of maytansinoid-induced immunogenic cell death are depicted in the following diagrams.
References
- 1. Trastuzumab emtansine (T-DM1) renders HER2+ breast cancer highly susceptible to CTLA-4/PD-1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Small Molecule Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Small molecule drug conjugates (SMDCs) represent a promising therapeutic modality, designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic exposure and associated toxicities. This guide provides a cross-study comparison of the safety profiles of key SMDCs, supported by available clinical data and an overview of the experimental protocols used to assess their safety.
Mechanism of Action and Potential for Toxicity
SMDCs typically consist of three components: a small molecule ligand that binds to a specific target on cancer cells, a highly potent cytotoxic payload, and a linker that connects the two. The targeted delivery aims to enhance the therapeutic index of the payload. However, off-target toxicity can still occur due to various factors.
Caption: Generalized mechanism of SMDC action and potential for off-target toxicity.
Comparative Safety Profiles from Clinical Trials
The following tables summarize the incidence of common adverse events observed in clinical trials for select SMDCs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and payload potencies.
Folate Receptor-Targeted SMDCs
Vintafolide (B1663039) (EC145) is a conjugate of folic acid and a vinca (B1221190) alkaloid, desacetylvinblastine hydrazide.
| Adverse Event | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) (% of cycles)[1][2] | PLD Alone (% of cycles)[1][2] |
| Any Grade | ||
| Anemia | 16.6 | 10.4 |
| Neutropenia | 19.1 | 10.4 |
| Thrombocytopenia | 2.7 | 3.0 |
| Stomatitis | 16.6 | 22.8 |
| Hand-Foot Syndrome | 19.1 | 15.8 |
| Peripheral Neuropathy | 10.1 | 2.5 |
| Constipation | 12.7 | 10.4 |
| Fatigue | 15.8 | 14.9 |
| Grade 3/4 | 29.3 | 18.3 |
In a Phase I study, the dose-limiting toxicity for vintafolide was constipation. Other commonly reported adverse events included nausea, fatigue, and vomiting.[3][4]
Etarfolatide (EC17) is primarily used as an imaging agent to identify folate receptor-positive tumors. In a Phase I study in healthy adults, five mild and non-serious adverse events were observed in three of the six subjects, with three of these events considered related to the administered agents.[5] Another study noted dose-limiting toxicities of grade 4 anaphylaxis and grade 3 pancreatitis.[6]
Prostate-Specific Membrane Antigen (PSMA)-Targeted SMDCs
177Lu-PSMA-617 is a radioligand therapy that delivers beta radiation to PSMA-expressing cells.
| Adverse Event (Any Grade) | RESIST-PC Trial (Overall, n=64) (%)[7][8] | Dose-Intense Regimen Study (%)[9] |
| Dry Mouth | 57.8 | Manageable |
| Fatigue | 53.1 | Manageable |
| Nausea | 46.9 | Manageable |
| Diarrhea | 25.0 | Not specified |
| Anemia | Not specified | Not specified |
| Thrombocytopenia | Not specified | Not specified |
The most common treatment-emergent adverse events in the RESIST-PC trial were dry mouth, fatigue, and nausea.[7][8] A study with a dose-intense regimen also reported these as the primary manageable toxicities, with few grade 3 or 4 adverse events.[9]
EC1169 is a conjugate of a PSMA-binding ligand and the microtubule inhibitor tubulysin (B8622420) B hydrazide. A Phase 1 study in patients with metastatic castration-resistant prostate cancer found the treatment to be well-tolerated. No drug-related Grade 3-4 toxicity or serious adverse events were reported. The most frequent drug-related adverse events were vomiting and fatigue.[5] Preclinical studies in mice showed significant anti-tumor activity without signs of major toxicity such as weight loss or organ degeneration.[10]
Experimental Protocols for Safety and Toxicology Assessment
The non-clinical safety evaluation of SMDCs is crucial for identifying potential toxicities and establishing a safe starting dose for human trials. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
Caption: A typical preclinical safety evaluation workflow for a small molecule drug conjugate.
Key Preclinical Toxicology Studies:
1. In Vivo Single-Dose Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
-
Methodology:
-
Animal Species: Typically conducted in two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., cynomolgus monkey).
-
Dosing: A single dose of the SMDC is administered, usually via the intended clinical route (e.g., intravenous bolus or infusion). Multiple dose levels are tested.
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption for a specified period (e.g., 14 days).
-
Endpoints: At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination. Blood samples are collected for hematology and clinical chemistry analysis.
-
2. In Vivo Repeat-Dose Toxicity Studies
-
Objective: To evaluate the toxicological profile of the SMDC following repeated administration over a defined period.
-
Methodology:
-
Animal Species: Two relevant species, as in the single-dose studies.
-
Dosing Regimen: The SMDC is administered repeatedly for a duration that supports the proposed clinical trial (e.g., once weekly for 4 weeks). Multiple dose groups, including a control group, are used. A recovery group may be included to assess the reversibility of any toxic effects.
-
In-Life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and ophthalmic examinations.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, coagulation, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the exposure (e.g., Cmax, AUC) of the SMDC and potentially its payload.
-
Post-Mortem Evaluation: At the end of the study, a comprehensive necropsy is performed, organ weights are recorded, and a full panel of tissues is collected for microscopic examination.
-
3. Safety Pharmacology Studies
-
Objective: To assess the potential effects of the SMDC on vital physiological functions.
-
Methodology:
-
Core Battery: Typically includes assessment of the central nervous system (e.g., functional observational battery in rats), cardiovascular system (e.g., telemetry in dogs or monkeys to measure blood pressure, heart rate, and ECG), and respiratory system (e.g., whole-body plethysmography in rats).
-
4. Genotoxicity Studies
-
Objective: To evaluate the potential of the SMDC to induce genetic mutations or chromosomal damage.
-
Methodology:
-
A standard battery of tests is usually performed, including:
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).
-
-
Preclinical Safety Insights for Specific SMDCs:
-
177Lu-PSMA-617: Preclinical evaluation in mice demonstrated favorable biodistribution with high tumor uptake and lower binding to healthy organs like the kidneys and salivary glands compared to other similar agents.[7]
-
EC1169: In vivo studies in mice with PSMA-positive human xenografts showed complete tumor remission in some animals without observable toxicity, such as weight loss or major organ tissue degeneration.[10]
-
PSMA-Targeted Abiraterone Conjugate: Acute toxicity studies in mice showed no animal death at a dose of 2000 mg/kg, indicating significantly reduced acute toxicity compared to the parent drug.[11][12]
Conclusion
The safety profiles of small molecule drug conjugates are influenced by the targeting ligand, the linker stability, and the cytotoxic payload. While targeted delivery aims to minimize off-target effects, toxicities are still observed and are often related to the payload class or on-target, off-tumor effects. The folate receptor-targeted SMDC, vintafolide, demonstrated a safety profile dominated by gastrointestinal and hematological events. The PSMA-targeted radioligand, 177Lu-PSMA-617, is associated with toxicities such as dry mouth and myelosuppression, which are related to PSMA expression in salivary glands and bone marrow exposure. Early clinical data for the tubulysin-based SMDC, EC1169, suggests a favorable safety profile. A thorough preclinical toxicology evaluation is essential to characterize the safety profile of novel SMDCs and to guide safe clinical development. This comparative guide provides a framework for understanding the current landscape of SMDC safety and highlights the importance of continued research in optimizing their design to further improve their therapeutic index.
References
- 1. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. urotoday.com [urotoday.com]
- 4. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjoncology.com [vjoncology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Zn-DPA-Maytansinoid Conjugate 1
The proper disposal of Zn-DPA-maytansinoid conjugate 1, a potent antibody-drug conjugate (ADC), is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Due to its cytotoxic maytansinoid component, this conjugate must be handled as a hazardous substance, with stringent disposal protocols in place.[2][3] All materials that come into contact with the conjugate are considered contaminated and must be disposed of as hazardous waste.[1]
Waste Classification and Segregation
All waste generated from the handling of this compound must be classified as cytotoxic hazardous waste.[4][5] Proper segregation at the point of generation is mandatory to ensure safe and compliant disposal.
Table 1: Waste Categorization and Handling
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; lab supplies like pipette tips, tubes, and flasks. | Labeled, leak-proof, puncture-resistant containers with a purple lid or a clear, thick-walled bag within a designated cytotoxic waste bin.[5] |
| Liquid Waste | Unused or expired solutions of the conjugate, contaminated buffers, and media. | Labeled, leak-proof, and chemically resistant containers specifically designated for cytotoxic liquid waste. Do not dispose of down the drain.[1] |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp objects contaminated with the conjugate. | UN-approved, puncture-resistant sharps containers with a purple lid, clearly labeled as "Cytotoxic Sharps Waste".[5] |
Detailed Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound. This protocol is based on general guidelines for cytotoxic ADCs and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Decontamination and Disposal
Objective: To safely decontaminate work surfaces and dispose of waste contaminated with this compound.
Materials:
-
Appropriate PPE (two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator)
-
Low-lint wipes[1]
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Designated cytotoxic waste containers (solid, liquid, sharps)
Procedure:
-
Preparation: Before beginning any work, ensure all necessary waste containers are properly labeled and within reach. Don the required PPE.
-
At-Source Segregation: Immediately after use, place all contaminated solid waste, liquid waste, and sharps into their respective designated containers.
-
Work Surface Decontamination:
-
Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the entire work surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic solid waste container.[1]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent, using the same unidirectional wiping technique. Dispose of the wipe.[1]
-
Final Decontamination: With a new wipe moistened with 70% IPA, wipe the surface again. Allow the surface to air dry completely.[1]
-
-
PPE Removal and Disposal:
-
Remove the outer pair of gloves and dispose of them in the cytotoxic solid waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each in the designated container.[1]
-
-
Waste Container Sealing and Storage:
Visualizing the Disposal Workflow and Safety Hierarchy
To further clarify the disposal process and the necessary safety precautions, the following diagrams illustrate the logical flow of operations and the hierarchical nature of control measures.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Hierarchy of safety controls for handling cytotoxic conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Zn-DPA-maytansinoid conjugate 1
Essential Safety and Handling of Zn-DPA-Maytansinoid Conjugate 1
IMMEDIATE ACTION REQUIRED: Due to the highly potent nature of maytansinoids, stringent safety protocols are mandatory when handling this compound. Treat this compound as highly toxic.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This conjugate combines a zinc-dipicolylamine (Zn-DPA) targeting moiety with a maytansinoid, a potent cytotoxic agent.[1][2] Maytansinoids are known to be highly toxic and can be fatal if swallowed or in contact with skin, cause severe skin and eye damage, and may have mutagenic and reproductive health risks.[3][4] While a supplier Material Safety Data Sheet (MSDS) for "this compound" may classify it as non-hazardous, the well-documented high potency of maytansinoids necessitates handling with the utmost caution, treating it as a highly potent active pharmaceutical ingredient (HPAPI).[5]
Antibody-drug conjugates (ADCs) containing maytansinoids often have occupational exposure limits (OELs) of less than 0.1 μg/m³.[6] Therefore, it is crucial to handle this compound within a contained environment to minimize any risk of exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is based on the hazards associated with maytansinoid compounds.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Maytansinoids can be fatal upon skin contact.[3][4] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause severe eye damage.[3] |
| Lab Coat | Disposable, back-closing, cuffed lab coat. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating aerosols. | Prevents inhalation of the potent compound. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects from spills and contamination. |
Engineering Controls
To minimize exposure, all handling of this compound must be performed within certified engineering controls.
| Control Type | Specification | Rationale |
| Primary Containment | Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. | Provides a contained workspace and protects the user from inhalation of hazardous materials.[3] |
| Ventilation | The work area should have negative pressure relative to the surrounding areas. | Prevents the escape of airborne contaminants. |
| Designated Area | All work with the conjugate should be performed in a designated area with restricted access. | Limits potential exposure to authorized personnel only. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for maytansinoid compounds (e.g., DM1, DM4).[3][7]
-
Ensure all necessary PPE and engineering controls are in place and functioning correctly.
-
Prepare all required materials and reagents before bringing the conjugate into the containment area.
-
Have a spill kit readily available.
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the conjugate, both in solid and solution form, within a certified BSC or chemical fume hood.
-
Use dedicated equipment (e.g., spatulas, weighing paper, pipette tips) for handling the conjugate.
-
Avoid the generation of dust and aerosols.[7]
-
If working with a powdered form, carefully weigh the material on a tared weigh paper within the containment unit.
-
When dissolving the conjugate, add the solvent slowly and carefully to avoid splashing.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the conjugate using an appropriate deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse).
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be disposed of as cytotoxic waste while still in the containment unit.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, puncture-resistant, and leak-proof cytotoxic waste container (typically purple). | High-temperature incineration at an approved hazardous waste facility.[8][9] |
| Liquid Waste | Labeled, leak-proof cytotoxic waste container. | High-temperature incineration at an approved hazardous waste facility.[8][9] |
| Sharps | Labeled, puncture-resistant sharps container specifically for cytotoxic waste. | High-temperature incineration at an approved hazardous waste facility.[8] |
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[3] |
| Spill | Evacuate the area. Alert others and restrict access. Wearing appropriate PPE, cover the spill with absorbent material from a cytotoxic spill kit. Clean the area with a deactivating solution. Dispose of all cleanup materials as cytotoxic waste. |
Visual Guidance
Below are diagrams illustrating the logical workflow for handling the conjugate and its components.
Caption: Workflow for handling this compound.
Caption: Components of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. pharmtech.com [pharmtech.com]
- 7. echemi.com [echemi.com]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
